The following technical guide details the chemical properties, synthesis, and applications of 5-chloro-2-methoxypyridine-4-sulfinic acid. Chemical Identity & Structural Significance 5-Chloro-2-methoxypyridine-4-sulfinic...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical properties, synthesis, and applications of 5-chloro-2-methoxypyridine-4-sulfinic acid.
Chemical Identity & Structural Significance
5-Chloro-2-methoxypyridine-4-sulfinic acid is a functionalized pyridine derivative employed primarily as a nucleophilic building block in medicinal chemistry. It serves as a bioisostere for carboxylic acids and a critical intermediate in the synthesis of sulfones and sulfonamides.
Property
Data
CAS Number
2225146-72-3
IUPAC Name
5-chloro-2-methoxypyridine-4-sulfinic acid
Molecular Formula
C₆H₆ClNO₃S
Molecular Weight
207.63 g/mol
Appearance
White to off-white solid (typically isolated as Na salt)
Acidity (Predicted pKa)
~2.0 (Sulfinic acid proton)
Storage
Hygroscopic; Store at -20°C under inert atmosphere
Structural Analysis
The compound features a pyridine core with a "push-pull" electronic configuration:
2-Methoxy Group : Electron-donating via resonance (+M), increasing electron density at C3 and C5, but inductively withdrawing (-I).
5-Chloro Group : Inductively electron-withdrawing (-I), deactivating the ring but directing metalation to the ortho position (C4).
4-Sulfinic Acid Moiety : An amphoteric functional group capable of acting as a nucleophile (at Sulfur) or an electrophile (in retro-Michael type reactions), though it is most commonly utilized as a nucleophile.
Synthesis & Production
The synthesis of 5-chloro-2-methoxypyridine-4-sulfinic acid is non-trivial due to the competing directing effects on the pyridine ring. The most validated route utilizes Directed Ortho-Metalation (DoM) , leveraging the 5-chloro substituent to direct lithiation selectively to the C4 position.
Validated Synthetic Pathway
Direct sulfonation is harsh and low-yielding. The preferred method involves lithiation at -78°C followed by sulfur dioxide capture.
Caption: Regioselective synthesis via Directed Ortho-Metalation (DoM). The 5-Cl substituent directs lithiation to C4.
Experimental Protocol: Preparation of Sodium Sulfinate Salt
Note: Sulfinic acids are unstable as free acids (prone to disproportionation). Isolation as the sodium salt is standard.
Setup : Flame-dry a 3-neck round-bottom flask and purge with Argon. Add anhydrous THF and cool to -78°C.
Base Generation : Add LDA (freshly prepared or commercial) to the THF.
Metalation : Add 5-chloro-2-methoxypyridine dropwise (dissolved in THF) to the base. Stir at -78°C for 1 hour.
Mechanistic Note: The bulky base and the directing effect of the 5-Cl group favor deprotonation at C4 over C3 (which is sterically crowded by the 2-OMe group).
Quenching : Bubble dry SO2 gas into the reaction mixture (or add a solution of DABSO as an SO2 surrogate) at -78°C. The solution typically turns pale yellow.
Warming : Allow the mixture to warm to room temperature over 2 hours.
Workup : Concentrate the solvent. Redissolve the residue in a minimum amount of water/methanol. Neutralize with Na2CO3 or NaOH to pH ~8-9.
Isolation : Precipitate the sodium salt by adding excess acetone or diethyl ether. Filter and dry under vacuum.
Chemical Properties & Reactivity[4][5][6][7][8][9]
Stability & Disproportionation
Free sulfinic acids are chemically fragile. Upon standing or heating in acidic media, they undergo disproportionation into the corresponding sulfonic acid and thiol/disulfide (similar to the reaction of phenylsulfinic acid).
Recommendation : Always store and handle as the Sodium 5-chloro-2-methoxypyridine-4-sulfinate .
Hard Electrophiles (Silyl chlorides, Diazomethane) : Reaction may occur at Oxygen (Product: Sulfinic ester).
Desulfinative Cross-Coupling (Pd-Catalyzed)
This compound acts as a superior nucleophile in Palladium-catalyzed cross-couplings (Suzuki-Miyaura type), often replacing boronic acids which can be unstable in pyridine systems (protodeboronation).
Workup : Pour into water, extract with Ethyl Acetate. The sulfone product is typically stable and can be purified by silica chromatography.
References
Regioselective Lithiation of 5-Chloro-2-methoxypyridine :
Li, A. Y. "Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions."Audrey Yun Li Research, 2004 .
4
(Confirms lithiation of 5-chloro-2-methoxypyridine yields the 4-substituted product).
Pyridine Sulfinates in Cross-Coupling :
Markovic, T. et al. "Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions."Chemical Science, 2013 .
5[6]
(Validates the use of pyridine sulfinates as stable surrogates for boronates).
General Synthesis of Sulfinic Acids :
Gauthier, D. R., & Yoshikawa, N. "A General, One-Pot Method for the Synthesis of Sulfinic Acids from Methyl Sulfones."Organic Letters, 2016 .
7
(Provides context on sulfinic acid stability and alternative synthesis routes).
An In-depth Technical Guide to the Structure and Reactivity of 5-chloro-2-methoxypyridine-4-sulfinate
This guide provides a comprehensive overview of 5-chloro-2-methoxypyridine-4-sulfinate, a versatile heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. The document is int...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive overview of 5-chloro-2-methoxypyridine-4-sulfinate, a versatile heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, structure, and chemical reactivity.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone in pharmaceutical and materials science, with its derivatives forming the core of numerous approved drugs and functional materials.[1] The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of a molecule's electronic properties, solubility, metabolic stability, and biological activity. The subject of this guide, 5-chloro-2-methoxypyridine-4-sulfinate, combines several key structural features that render it a highly valuable, albeit not widely documented, synthetic intermediate.
The presence of a chloro group at the 5-position and a methoxy group at the 2-position creates a unique electronic environment on the pyridine ring. The sulfinate functional group at the 4-position is a versatile handle for a wide array of chemical transformations, most notably as a precursor to sulfones and sulfonamides, and as a nucleophilic partner in cross-coupling reactions.[2][3] This guide will elucidate the synthesis of this compound, dissect its structural and electronic characteristics, and explore its diverse reactivity, providing a solid foundation for its application in complex molecule synthesis.
Physicochemical and Structural Properties
Property
Predicted Value/Characteristic
Rationale
Molecular Formula
C₆H₆ClNNaO₃S
Based on the constituent atoms.
Molecular Weight
230.62 g/mol
Calculated from the molecular formula.
Appearance
White to off-white solid
Typical for sodium sulfinate salts.
Solubility
Soluble in water and polar organic solvents (e.g., DMSO, DMF).
Characteristic of ionic sulfinate salts.
Stability
Bench-stable, but may be sensitive to strong oxidizing agents and acidic conditions.
General property of sulfinate salts.
The structure of 5-chloro-2-methoxypyridine-4-sulfinate is characterized by a pyridine ring substituted with a chlorine atom, a methoxy group, and a sodium sulfinate group. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen atom, combined with the electron-donating effect of the methoxy group, influences the electron density distribution around the ring and the reactivity of the sulfinate group.
Caption: Molecular structure of 5-chloro-2-methoxypyridine-4-sulfinate.
Synthesis of 5-chloro-2-methoxypyridine-4-sulfinate: A Proposed Pathway
A direct, documented synthesis of 5-chloro-2-methoxypyridine-4-sulfinate is not readily found in the literature. However, a robust and logical synthetic route can be proposed based on established methodologies for the synthesis of the 5-chloro-2-methoxypyridine core and the introduction of a sulfinate group at the 4-position of a pyridine ring.
The proposed synthesis is a multi-step process that begins with the commercially available 2,5-dichloropyridine.
Technical Comparison: Sulfinates vs. Boronates in Pyridine Functionalization
This technical guide details the comparative utility of 5-chloro-2-methoxypyridine-4-sulfinic acid versus its boronic acid analog (5-chloro-2-methoxypyridine-4-boronic acid). It addresses the critical stability challenge...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the comparative utility of 5-chloro-2-methoxypyridine-4-sulfinic acid versus its boronic acid analog (5-chloro-2-methoxypyridine-4-boronic acid). It addresses the critical stability challenges associated with electron-deficient heteroaryl boronates and establishes the sulfinate salt as a superior bioisosteric and synthetic alternative for late-stage functionalization.
Subject: 5-Chloro-2-methoxypyridine-4-sulfinic acid (and salts) vs. 5-Chloro-2-methoxypyridine-4-boronic acid.
Context: Cross-coupling efficiency, metabolic stability, and synthetic handling in drug discovery.[1]
Executive Summary: The Heteroaryl Stability Paradox
In medicinal chemistry, the 5-chloro-2-methoxypyridine motif is a privileged scaffold, balancing lipophilicity and metabolic susceptibility. However, introducing this moiety via traditional Suzuki-Miyaura coupling is frequently compromised by the inherent instability of the 4-pyridyl boronic acid.
The boronic acid analog (CAS: 475275-69-5) suffers from rapid protodeboronation , a decomposition pathway driven by the electron-deficient pyridine ring. The sulfinic acid analog (specifically its sodium or zinc salt) circumvents this by utilizing a distinct mechanistic pathway (desulfitative coupling or radical addition), offering:
Bench Stability: Indefinite shelf-life compared to the moisture/base-sensitive boronate.
Orthogonal Reactivity: Access to radical Minisci-type transformations unavailable to boronates.
Higher Yields: Elimination of the protodeboronation side-reaction.
Chemical Architecture & Stability Analysis
The Boronic Acid Liability (Protodeboronation)
The 5-chloro-2-methoxypyridine-4-boronic acid is structurally predisposed to hydrolysis. Under the basic conditions required for Suzuki coupling (pH > 9), the boronic acid forms a boronate "ate" complex. In electron-poor heteroarenes, this anionic intermediate stabilizes the transition state for ipso-protonation, leading to the cleavage of the C-B bond and the formation of the hydro-deboronated byproduct (5-chloro-2-methoxypyridine).
Driver: The 2-methoxy group donates electron density, but the pyridine nitrogen and 5-chloro substituent create a "push-pull" system that destabilizes the C-B bond in the presence of base.
Consequence: High catalyst loading (5–10 mol% Pd) and large excesses of boronate (2.0–3.0 equiv) are often required to outcompete decomposition.
The Sulfinate Advantage
The sulfinic acid (typically isolated as the sodium salt, Sodium 5-chloro-2-methoxypyridine-4-sulfinate ) is a stable solid. The sulfur atom is in the +4 oxidation state. Unlike the empty p-orbital of boron, the sulfinate anion is kinetically inert to hydrolysis under neutral/basic conditions. It only releases SO₂ (the driving force for coupling) upon coordination to a metal center or oxidation to a radical.
Table 1: Physicochemical & Synthetic Comparison
Feature
Boronic Acid Analog
Sulfinic Acid (Salt) Analog
CAS
475275-69-5
N/A (Analogous to Diversinates)
Storage Stability
Poor (Hygroscopic, Protodeboronation)
Excellent (Solid, Air-stable)
Reaction pH
Basic (Required for Transmetalation)
Neutral/Acidic (Radical) or Basic (Pd)
Major Byproduct
5-chloro-2-methoxypyridine (Hydrolysis)
SO₂ (Gas, easy removal)
Solubility
Low in non-polar; requires polar cosolvents
Soluble in DMSO, H₂O, partially in alcohols
Atom Economy
Low (Boronic waste, ligands often needed)
High (Loss of SO₂ only)
Synthetic Utility: The Cross-Coupling Landscape
Mechanism Visualization
The following diagram contrasts the failure mode of the boronate with the dual-pathway success of the sulfinate.
Caption: Comparative reaction pathways. Red path indicates the boronate decomposition; Green paths indicate productive sulfinate transformations.
Desulfitative Cross-Coupling (Pd-Catalyzed)
Unlike the Suzuki coupling, which requires a base to activate the boron, desulfitative coupling involves the coordination of the sulfinate to Pd(II), followed by the extrusion of SO₂ to form the Pd-Aryl bond.
Key Benefit: No base is strictly required for the transmetalation step (though often used for the catalytic cycle turnover), reducing side reactions on sensitive substrates.
Minisci-Type Radical Functionalization
This is the "Killer App" for the sulfinate. The boronic acid cannot easily generate radicals. The sulfinate, upon oxidation (using AgNO₃/K₂S₂O₈ or Photoredox), releases SO₂ to generate the 5-chloro-2-methoxypyridin-4-yl radical . This radical can attack other heteroarenes directly (C-H functionalization), bypassing the need for a pre-functionalized coupling partner (e.g., an aryl bromide).
Experimental Protocols
Synthesis of Sodium 5-chloro-2-methoxypyridine-4-sulfinate
Rationale: Sulfinates are best prepared from the corresponding sulfonyl chloride or via metallation/SO₂ capture to ensure salt purity.
Method A: From Sulfonyl Chloride (Reduction)
Precursor: Dissolve 5-chloro-2-methoxypyridine-4-sulfonyl chloride (1.0 equiv) in THF/Water (2:1).
Reduction: Add Na₂SO₃ (2.5 equiv) and NaHCO₃ (2.5 equiv).
Reaction: Stir at 70°C for 4 hours. The sulfonyl chloride is reduced to the sulfinate.
Workup: Evaporate THF. Acidify to precipitate the sulfinic acid or (preferred) salt out/crystallize as the sodium salt using EtOH/EtOAc.
Validation: ¹H NMR (D₂O) will show a shift in the aromatic protons relative to the starting material.
Method B: Metallation (Direct from Halide)
Reagent: 4-iodo-5-chloro-2-methoxypyridine.
Exchange: Treat with i-PrMgCl (1.1 equiv) in THF at -40°C to form the Grignard species.
Capture: Bubble dry SO₂ gas (excess) into the solution.
Salt Formation: Quench with Na₂CO₃ solution. Evaporate and recrystallize.
Ligand: XPhos (10 mol%) - Crucial for sterically demanding or electron-poor couplings.
Base: K₂CO₃ (2.0 equiv)
Solvent: 1,4-Dioxane (0.1 M)
Procedure:
Charge a vial with Sulfinate, Aryl Bromide, Pd source, Ligand, and Base.
Evacuate and backfill with Argon (3x).
Add degassed Dioxane.
Heat to 100°C for 16 hours.
Note: The release of SO₂ is stoichiometric; ensure the vessel can handle slight pressure or vent via a needle if using a septum (though sealed tube is preferred for yield).
Drug Discovery Implications[2][3]
Late-Stage Functionalization (LSF)
The sulfinate allows for "Diversinate" chemistry (Baran et al.). In a drug discovery campaign, if you need to append the 5-chloro-2-methoxypyridine moiety to a complex core:
Using Boronic Acid: You must synthesize a brominated core, then attempt a Suzuki coupling (high risk of failure).
Using Sulfinate: You can take the native core (C-H bond) and use the sulfinate + oxidant to attach the pyridine radical directly to the most electron-rich position of the core (Minisci).
Solubility & Formulation
While the boronic acid has poor solubility in water/organic biphasic mixtures (often requiring surfactants), the sodium sulfinate is highly water-soluble. This facilitates:
Easier Workups: The unreacted sulfinate stays in the aqueous layer during extraction.
Green Chemistry: Compatible with aqueous/micellar reaction media.
Decision Matrix
Use the following logic to select the reagent:
Caption: Reagent selection logic. The sulfinate offers a broader range of reaction modes.
References
Protodeboronation Mechanisms
Cox, P. A., et al. (2016).[2] "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.
Sulfinate Reagents (Diversinates)
Fujiwara, Y., et al. (2012). "Practical C–H functionalization of quinolines with boronic acids." (Contextual foundation for radical precursors).
Baran, P. S., et al. (2018). "Alkyl Sulfinates: Radical Precursors Enabling Drug Discovery."[3] Journal of Medicinal Chemistry.
Desulfitative Coupling
Deng, R., et al. (2011). "Palladium-catalyzed desulfitative C–C bond forming reactions of sodium sulfinates.
Strategic Utilization of 5-Chloro-2-methoxypyridine-4-sulfinic Acid (CAS 2225146-72-3) in Advanced Medicinal Chemistry
Executive Summary & Core Identity In modern drug discovery, the incorporation of functionalized pyridine motifs is a fundamental strategy for modulating lipophilicity, improving metabolic stability, and tuning the pKa of...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Core Identity
In modern drug discovery, the incorporation of functionalized pyridine motifs is a fundamental strategy for modulating lipophilicity, improving metabolic stability, and tuning the pKa of lead compounds. 5-Chloro-2-methoxypyridine-4-sulfinic acid (CAS 2225146-72-3) has emerged as a highly versatile, bench-stable lynchpin for late-stage functionalization.
Unlike electron-deficient heteroaryl boronic acids—which are notoriously susceptible to rapid protodeboronation under basic cross-coupling conditions—sulfinic acids offer superior stability and orthogonal reactivity profiles . By leveraging the thermodynamic driving force of sulfur dioxide (SO₂) extrusion, or via single-electron transfer (SET) in photoredox manifolds, this specific sulfinic acid enables the precise installation of the 5-chloro-2-methoxypyridine scaffold into complex molecular architectures.
Physicochemical Profiling
To ensure reproducibility and accurate stoichiometric calculations, the quantitative physicochemical parameters of the compound are summarized below.
Property
Value
Chemical Name
5-Chloro-2-methoxypyridine-4-sulfinic acid
CAS Registry Number
2225146-72-3
Molecular Formula
C₆H₆ClNO₃S
Molecular Weight
207.63 g/mol
MDL Number
MFCD31665444
Typical Purity
>95% (HPLC)
Physical State
Solid / Powder
Optimal Storage
-10°C to 4°C (Under Argon atmosphere)
Mechanistic Rationale & Reactivity Profile
As an Application Scientist, I prioritize reagents that solve specific synthetic bottlenecks. The choice to utilize a sulfinic acid over traditional organometallic reagents (e.g., Grignard, zinc, or boron species) is driven by two distinct mechanistic advantages:
Desulfitative Cross-Coupling: The sulfinate anion readily undergoes transmetalation with Pd(II) oxidative addition complexes. Subsequent heating triggers the extrusion of SO₂ gas. This extrusion is an irreversible, entropically favored step that drives the equilibrium forward, generating a highly reactive heteroaryl-palladium species primed for reductive elimination .
Photoredox Radical Generation: Under visible-light irradiation with an appropriate photocatalyst, the sulfinate anion can be oxidized to a sulfonyl radical. Depending on the reaction conditions, this radical can either be trapped by electron-deficient olefins to form robust sulfones or undergo desulfonylation to form a carbon-centered heteroaryl radical .
Divergent reactivity pathways of 5-chloro-2-methoxypyridine-4-sulfinic acid.
Experimental Workflows: Self-Validating Protocols
To guarantee scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes built-in causality explanations and analytical checkpoints to ensure the reaction is proceeding via the intended mechanistic pathway.
This protocol serves as a robust alternative to the Suzuki-Miyaura coupling, specifically bypassing the instability of the corresponding pyridine-4-boronic acid .
Causality of Reagents:
Precatalyst: Pd(OAc)₂ (5 mol%) is utilized as an easily handled, air-stable Pd(II) source.
Ligand: XPhos (10 mol%) is selected because its bulky, electron-rich dialkylbiaryl structure accelerates both the oxidative addition of the aryl halide and the critical SO₂ extrusion step.
Base: Cs₂CO₃ (2.0 equiv) is required to deprotonate the sulfinic acid to its active sulfinate salt, facilitating transmetalation.
Step-by-Step Methodology:
In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge 5-chloro-2-methoxypyridine-4-sulfinic acid (1.2 equiv), the aryl bromide partner (1.0 equiv), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and Cs₂CO₃ (2.0 equiv).
Evacuate and backfill the vessel with Argon (repeat 3x) to prevent premature oxidation of the active Pd(0) species.
Add anhydrous 1,4-dioxane (0.2 M relative to the aryl bromide) via syringe.
Seal the tube and heat the reaction mixture to 90°C in a pre-heated oil bath for 12 hours.
Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and concentrate in vacuo.
Self-Validation & Quality Control:
In-Process Visual Cue: Gentle effervescence (SO₂ gas evolution) should be observed upon reaching 80–90°C. A lack of bubbling indicates a failure in transmetalation.
LC-MS Checkpoint: Withdraw a 10 µL aliquot at 2 hours. The absence of the transient Ar-SO₂-Pd intermediate confirms that SO₂ extrusion is rapid and not the rate-limiting step.
Final Validation: ¹H NMR of the crude mixture must show the disappearance of the highly deshielded pyridine C4 proton and the emergence of the new biaryl linkage.
Mechanism of Pd-catalyzed desulfitative cross-coupling via SO2 extrusion.
Protocol B: Photoredox-Mediated Synthesis of Heteroaryl Sulfones
This protocol leverages the sulfinic acid as a radical precursor to synthesize complex sulfones via addition to electron-deficient olefins .
Causality of Reagents:
Photocatalyst: Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ (1 mol%) is chosen because its highly oxidizing excited state (Ir* III/II) perfectly matches the oxidation potential of the sulfinate anion, ensuring efficient SET.
Solvent: A polar aprotic solvent mixture (e.g., DMF/H₂O 9:1) is used to ensure complete dissolution of the sulfinic acid while stabilizing the radical intermediates.
Step-by-Step Methodology:
Charge a transparent reaction vial with 5-chloro-2-methoxypyridine-4-sulfinic acid (1.5 equiv), the target olefin (1.0 equiv), and Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ (1 mol%).
Degas the DMF/H₂O solvent mixture via sparging with Argon for 15 minutes.
Add the solvent to the vial, seal, and place it in a photoreactor equipped with 440 nm blue LEDs.
Irradiate at ambient temperature (maintained via a cooling fan) for 16 hours.
Quench the reaction with water, extract with dichloromethane, dry over Na₂SO₄, and purify via flash chromatography.
Self-Validation & Quality Control:
Control Experiment: A parallel "dark" control vessel wrapped in aluminum foil must yield 0% conversion, validating that the transformation is strictly photochemically driven.
Radical Trapping: The addition of TEMPO (1.0 equiv) to a test reaction should completely halt product formation, confirming the radical nature of the sulfonyl intermediate.
References
Zhao, F., et al. "Palladium-Catalyzed Desulfitative Cross-Coupling Reaction of Sodium Sulfinates with Benzyl Chlorides." Organic Letters, 2013. URL:[Link]
Yue, H., et al. "Visible-Light Photoredox/Nickel Dual Catalysis for the Cross-Coupling of Sulfinic Acid Salts with Aryl Iodides." Organic Letters, 2018. URL:[Link]
Markiewicz, J. T., et al. "Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts." Organometallics (via PMC), 2020. URL:[Link]
Foundational
Technical Guide: Electronic Architecture & Reactivity of 5-Chloro-2-methoxypyridine
The following technical guide details the electronic properties, synthetic pathways, and reactivity profiles of the 5-chloro-2-methoxypyridine ring system. Executive Summary 5-Chloro-2-methoxypyridine (CAS: 13473-01-3) i...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the electronic properties, synthetic pathways, and reactivity profiles of the 5-chloro-2-methoxypyridine ring system.
Executive Summary
5-Chloro-2-methoxypyridine (CAS: 13473-01-3) is a bifunctional pyridine scaffold widely utilized in medicinal chemistry as a bioisostere for phenyl rings and as a precursor for complex heterocyclic APIs (Active Pharmaceutical Ingredients).[1] Its utility stems from the orthogonal reactivity of its substituents: the electron-donating methoxy group at C2 activates the ring for directed lithiation, while the chlorine atom at C5 provides a handle for cross-coupling reactions and modulates lipophilicity (
).
This guide analyzes the molecule's electronic distribution, detailing how the "push-pull" interaction between the 2-methoxy and 5-chloro substituents dictates its regioselectivity in nucleophilic aromatic substitution (
) and Directed Ortho Metalation (DoM).
Electronic Architecture
The reactivity of 5-chloro-2-methoxypyridine is defined by the superimposition of inductive (
) and mesomeric () effects on the electron-deficient pyridine nucleus.
Orbital & Substituent Analysis
Pyridine Nitrogen (N1): Acts as a strong electron-withdrawing group (
), lowering the energy of the LUMO and making the ring susceptible to nucleophilic attack, particularly at C2 and C6.
2-Methoxy Group (-OMe):
Inductive Effect (
): Withdraws electron density through the -bond, increasing the acidity of the adjacent C3 proton.
Mesomeric Effect (
): Strong donation of lone pair electrons into the -system. This raises the HOMO energy and activates positions C3 and C5 toward electrophiles. However, C5 is blocked by chlorine.
5-Chloro Group (-Cl):
Inductive Effect (
): Dominates over its weak mesomeric donation (), deactivating the ring overall but stabilizing anionic intermediates at ortho positions (C4/C6) during metalation.
Physical & Electronic Constants
Property
Value
Mechanistic Implication
Molecular Weight
143.57 g/mol
Low MW fragment, ideal for Fragment-Based Drug Design (FBDD).
Boiling Point
181–182 °C
High thermal stability; suitable for high-temp cross-coupling.
Density
1.193 g/mL
Denser than unsubstituted pyridine due to halogenation.
pKa (Conj. Acid)
~1.12 (Predicted)
Very weak base. The effect of Cl and OMe reduces electron density at N1, making protonation difficult compared to pyridine (pKa 5.2).
LogP
~2.2
Increased lipophilicity vs. pyridine (LogP 0.65), improving membrane permeability in drug candidates.
Synthetic Pathways
The most robust synthesis avoids direct chlorination of 2-methoxypyridine (which suffers from poor regioselectivity) and instead utilizes Nucleophilic Aromatic Substitution (
) on a symmetrical precursor.
Primary Route:
of 2,5-Dichloropyridine
This protocol exploits the differential reactivity of the C2 and C5 positions. The C2-chlorine is activated by the adjacent nitrogen (
Workup: Quench with water, extract with Dichloromethane (DCM), wash with brine, dry over
.
Yield: Typically >90%.
Self-Validating Check: The disappearance of the starting material peak by GC-MS and the shift of the C2 signal in
NMR confirms substitution.
Figure 1: Regioselective synthesis via nucleophilic aromatic substitution.
Reactivity Profile & Experimental Logic
Directed Ortho Metalation (DoM)
The 2-methoxy group is a powerful Directed Metalation Group (DMG). It coordinates lithium bases, directing deprotonation to the C3 position (ortho to OMe).
Regioselectivity: Exclusive C3 lithiation.
Why not C4? Although C4 is ortho to Cl (an acidifying group), the coordination ability of the OMe oxygen to Li is kinetically superior to the inductive acidification of Cl.
Why not C6? C6 is ortho to N1 and Cl. While lithiation at C6 is possible (directed by ring nitrogen), the OMe-directed pathway to C3 is thermodynamically and kinetically favored in ether solvents.
Reagents: LDA (Lithium Diisopropylamide) or n-BuLi/TMEDA at -78 °C.
Application: Synthesis of 5-chloro-2-methoxypyridine-3-boronic acid (Suzuki precursor).
Cross-Coupling (C5-Cl)
The C5-chlorine bond is deactivated relative to bromides or iodides but can participate in Palladium-catalyzed couplings (Suzuki-Miyaura, Buchwald-Hartwig) using electron-rich phosphine ligands (e.g., XPhos, SPhos) that facilitate oxidative addition.
NMR Characterization Data
The
NMR spectrum is distinct and allows for rapid structural verification.
Proton Position
Chemical Shift (, ppm)
Multiplicity
Coupling Constants (, Hz)
Assignment Logic
-OCH3
3.90
Singlet (3H)
-
Characteristic methoxy signal.
H3
6.75
Doublet (1H)
Upfield shift due to ortho-resonance donation from OMe.
H4
7.55
Doublet of Doublets (1H)
Deshielded by meta-Cl and ortho-coupling to H3.
H6
8.15
Doublet (1H)
Most downfield; adjacent to electron-withdrawing N1 and ortho-Cl.
Stability of Pyridine-4-Sulfinic Acids in Solution: A Technical Guide
Executive Summary Pyridine-4-sulfinic acid (and its regioisomers) presents a dichotomy in stability: while the sodium salt is a bench-stable, solid reagent that has revolutionized heteroaryl cross-coupling, the free acid...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Pyridine-4-sulfinic acid (and its regioisomers) presents a dichotomy in stability: while the sodium salt is a bench-stable, solid reagent that has revolutionized heteroaryl cross-coupling, the free acid is transient and prone to rapid decomposition.
This guide details the physicochemical behavior of pyridine-4-sulfinic acid species, focusing on the mechanisms of instability (disproportionation and desulfinylation) and providing actionable protocols for their synthesis, storage, and application in drug discovery.
Chemical Nature & Stability Profile[1][2]
The Salt vs. Acid Paradox
The stability of pyridine-4-sulfinic acid is strictly pH-dependent.
Sodium Pyridine-4-sulfinate (Salt Form):
State: Stable, white to off-white crystalline solid.
Shelf-life: >1 year if stored dry and dark.
Hygroscopicity: Moderate. Absorbs atmospheric moisture, which accelerates oxidative degradation.
Solution Stability: Stable in neutral to basic aqueous solutions (pH 7–10) and polar organic solvents (DMSO, MeOH) for days at room temperature.
Pyridine-4-sulfinic Acid (Free Acid Form):
State: Transient species.
Stability: Rapidly decomposes in solution.
Mechanism: Protonation of the sulfinate anion (
) triggers acid-catalyzed disproportionation.
Decomposition Pathways
Understanding how the molecule breaks down is critical for troubleshooting low yields.
In acidic media (pH < 4), sulfinic acids act as both nucleophile and electrophile, self-reacting to form a thiosulfonate and a sulfonic acid . This is the primary mode of decomposition for pyridine sulfinates during workup or in acidic reaction buffers.
Pathway B: Oxidative Degradation
The sulfur atom in the sulfinate is in the +4 oxidation state (
). It is easily oxidized to the sulfonate () by atmospheric oxygen, a process catalyzed by trace metals and moisture.
Pathway C: Desulfinylation (Thermal/Catalytic)
While less common at room temperature, heating pyridine-4-sulfinates (>100°C) or exposing them to transition metals (Pd, Cu) causes the extrusion of
. This is the desired pathway in Willis Coupling but a decomposition pathway during storage.
Decomposition Mechanism Diagram
The following diagram illustrates the kinetic competition between stable salt forms and the disproportionation cascade triggered by protonation.
Caption: Mechanistic divergence of pyridine-4-sulfinate. Protonation triggers disproportionation, while oxidation and thermal stress lead to sulfonates and desulfinylation, respectively.
Quantitative Stability Data
The following table summarizes the stability of pyridine-4-sulfinate species under varying conditions.
Condition
State
Estimated Stability ()
Dominant Degradation Mode
Solid, 25°C, Inert
Na Salt
> 2 Years
None (Stable)
Solid, 25°C, Air
Na Salt
6–12 Months
Slow Oxidation to Sulfonate
Solution, pH 10 (aq)
Na Salt
> 2 Weeks
Minimal
Solution, pH 7 (aq)
Na Salt
Days
Slow Oxidation
Solution, pH 1 (aq)
Free Acid
< 1 Hour
Disproportionation
Solution, 100°C
Na Salt
Hours
Desulfinylation / Thermal
Experimental Protocols
Synthesis of Sodium Pyridine-4-sulfinate
Method: Reduction of Sulfonyl Chloride.
This protocol ensures the isolation of the stable salt form, avoiding the unstable free acid.
Reagents:
Pyridine-4-sulfonyl chloride (1.0 equiv)
Sodium sulfite (
, 2.0 equiv)
Sodium bicarbonate (
, 2.0 equiv)
Water (
)
Step-by-Step:
Preparation: Dissolve
and in water (approx. 5 mL per mmol substrate) in a round-bottom flask. Heat to 70°C.
Addition: Add pyridine-4-sulfonyl chloride portion-wise over 30 minutes. Note: The sulfonyl chloride may be solid; ensure good dispersion.
Reaction: Stir at 70–80°C for 2–4 hours. Monitor by HPLC (disappearance of chloride, appearance of sulfinate peak).
Workup (Critical):
Cool the solution to room temperature.
Do NOT acidify. Acidification will generate the unstable free acid.
Remove water via lyophilization or rotary evaporation (if salt tolerance allows).
Purification: Triturate the crude solid with ethanol or methanol. The inorganic salts (
, ) are largely insoluble, while sodium pyridine-4-sulfinate dissolves.
Filter and concentrate the alcoholic filtrate to yield the product.
Drying: Dry under high vacuum over
to remove trace water.
Handling & Storage Best Practices
Atmosphere: Always store under Nitrogen or Argon.
Container: Amber glass vials (protects from potential photo-degradation, though less critical than for N-oxides).
Solution Prep: Degas solvents (sparge with
for 15 mins) before dissolving the salt to prevent oxidation to the sulfonate.
Applications in Drug Discovery: The Willis Coupling[3]
The primary utility of pyridine-4-sulfinates is as a superior alternative to boronic acids in Palladium-catalyzed cross-coupling (Willis Coupling). Boronic acids at the 2- and 4-positions of pyridine are notoriously unstable (protodeboronation). Sulfinates solve this by being stable reservoirs of the pyridyl nucleophile.
Coupling Workflow
The reaction proceeds via a desulfinylative mechanism.
Caption: The catalytic cycle of Willis Coupling. The sulfinate acts as a masked nucleophile, releasing SO2 to form the active Pd-pyridyl species.
Troubleshooting Low Yields
If a coupling reaction fails, check the following:
Oxidation: Run an LC-MS of the starting sulfinate. If a peak +16 mass units (Sulfonate) is dominant, the reagent has oxidized.
Protonation: Ensure the reaction buffer is basic (Carbonate or Phosphate bases). If the pH drops, the sulfinate will disproportionate before it can couple.
References
Markovic, T., et al. (2017).[1] "Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides."[1][2] Chemical Science, 8, 4437-4442.[1][2] Link
Kice, J. L., & Guaraldi, G. (1966). "The Mechanism of the Disproportionation of Sulfinic Acids." Journal of the American Chemical Society, 88(22), 5236–5241. Link
Ullah, F., et al. (2025). "Reductive sulfinylation by nucleophilic chain isomerization of sulfonylpyridinium." Nature Synthesis. Link
Maloney, K. M., et al. (2009). "Practical and efficient synthesis of sodium heteroaryl sulfinates." Organic Process Research & Development, 13(6), 1115-1121.
Engineering 3D Chemical Space: Novel Heterocyclic Building Blocks in Modern Drug Discovery
Executive Summary The transition from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-rich architectures marks a paradigm shift in modern drug discovery. As a Senior Application Scientist, I have observed...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The transition from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-rich architectures marks a paradigm shift in modern drug discovery. As a Senior Application Scientist, I have observed firsthand how increasing the fraction of sp3 carbons (Fsp3) directly correlates with clinical success. This technical guide explores the mechanistic rationale, synthetic methodologies, and pharmacokinetic impact of two privileged classes of novel heterocyclic building blocks: oxetanes and spirocycles . By engineering molecular topography, we can systematically eliminate off-target liabilities while optimizing metabolic stability and aqueous solubility.
Section 1: Oxetanes as Privileged Bioisosteres
Mechanistic Rationale
Oxetanes, highly strained four-membered cyclic ethers, have emerged as transformative bioisosteres for gem-dimethyl and carbonyl groups[1]. The causality behind their utility lies in their unique physicochemical profile. Replacing a highly lipophilic gem-dimethyl group with a 3,3-disubstituted oxetane introduces a polar oxygen atom that acts as a hydrogen-bond acceptor without significantly altering the steric volume[2]. This substitution disrupts unfavorable lipophilic interactions and blocks metabolically vulnerable C-H bonds, drastically improving aqueous solubility and metabolic stability[3].
Furthermore, the strong electron-withdrawing nature of the oxetane oxygen exerts a profound inductive effect on adjacent functional groups. When placed alpha to an amine, an oxetane can lower the amine's pKa by approximately 2.7 units[2]. This subtle modulation of basicity is a powerful tactic to mitigate off-target toxicities, such as hERG channel inhibition, and to enhance passive membrane permeability.
Quantitative Data Summary
Table 1: Physicochemical Property Shifts: gem-Dimethyl vs. Oxetane Replacement
Property
gem-Dimethyl Group
Oxetane Bioisostere
Causality / Impact
Aqueous Solubility
Low
High (4x to >4000x increase)
Introduction of polar H-bond acceptor enhances solvation[2].
Experimental Protocol 1: Modular Synthesis of Functionalized Oxetanes
To integrate oxetanes into late-stage drug candidates, we utilize a modular synthetic strategy leveraging oxetanyl trichloroacetimidates. This protocol is self-validating; the formation of the intermediate carbocation is stabilized by the adjacent oxetane oxygen, ensuring high regioselectivity[4].
Reagent Preparation: Dissolve the oxetanyl trichloroacetimidate precursor (1.0 equiv) and the desired aryl halide or nucleophile (1.2 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
Catalyst Activation: Cool the reaction vessel to -78 °C. Slowly add a Lewis acid catalyst (e.g., BF3·OEt2, 0.2 equiv) dropwise. The low temperature is critical to prevent premature decomposition, while the Lewis acid selectively activates the anomeric-like position via Schmidt glycosylation principles[4].
Intermediate Stabilization: Maintain the temperature at -78 °C for 1 hour. The oxygen atom in the oxetane ring stabilizes the resulting carbocation intermediate, preventing undesired ring-opening[4].
Nucleophilic Attack: Allow the reaction to gradually warm to room temperature over 4 hours, facilitating the nucleophilic attack of the aryl group onto the oxetane core.
Quenching and Isolation: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM, dry the combined organic layers over MgSO4, and concentrate in vacuo.
Purification: Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the functionalized 3-aryl oxetane.
Logical workflow for optimizing pharmacokinetic properties using oxetane bioisosteres.
Section 2: Spirocyclic Scaffolds for Spatial Projection
Mechanistic Rationale
Spirocycles, particularly those containing four-membered rings like spiro[3.3]heptanes and oxa-/aza-spiro[3.4]octanes, offer a dense, rigid substructure that projects substituents into well-defined three-dimensional vectors. The primary advantage of incorporating a spirocyclic core is the inherent increase in the Fsp3 value without a disproportionate increase in molecular weight[5].
In medicinal chemistry, replacing a flat morpholine or piperazine ring with a diazaspirocycle can dramatically alter the molecule's pharmacokinetic profile. The quaternary spiro carbon center restricts conformational flexibility, effectively locking the molecule into a bioactive conformation that enhances target binding affinity[6]. Simultaneously, this rigid 3D architecture minimizes non-specific hydrophobic interactions, thereby improving water solubility and metabolic stability[5].
Quantitative Data Summary
Table 2: Average Physicochemical Properties of Lead-Like Spirocyclic Libraries
High 3D character correlates strongly with clinical phase progression[6].
clogP
1.5
Optimal lipophilicity for oral bioavailability and membrane crossing[6].
Topological Polar Surface Area
67 Ų
Favorable for cellular permeability without restricting absorption[6].
Rotatable Bonds
3.6
High rigidity reduces the entropic penalty upon receptor binding[6].
Experimental Protocol 2: Gold(I)-Catalyzed Cycloisomerization for Spirocycles
The synthesis of complex spiroheterocycles requires mild conditions to maintain functional group compatibility. The following protocol utilizes gold(I) catalysis to achieve cycloisomerization of aliphatic 1-bromoalkynes, yielding diverse oxa- and aza-spirocyclic compounds[7].
Substrate Preparation: Dissolve the aliphatic 1-bromoalkyne bearing a pendant nucleophile (hydroxyl or amine group) (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) at a concentration of 0.1 M.
Catalyst Introduction: Add a gold(I) catalyst, such as (Ph3P)AuCl (5 mol%), followed by a silver salt activator, AgOTf (5 mol%), to generate the active cationic gold species in situ.
Cycloisomerization: Stir the reaction mixture at room temperature. The pi-acidic gold(I) complex selectively activates the bromoalkyne over other functional groups. The rigid bicyclic transition state ensures high stereocontrol, directing the intramolecular nucleophilic attack by the pendant heteroatom[7].
Monitoring: Monitor the reaction progress via TLC or LC-MS. The catalytic cycle is highly efficient, typically reaching full conversion within 2 to 4 hours.
Work-up: Filter the reaction mixture through a short pad of Celite to remove metal residues, washing thoroughly with DCM.
Purification: Concentrate the filtrate and purify the resulting heterospirocycle via automated flash chromatography to isolate the pure scaffold.
Step-by-step synthetic workflow for gold(I)-catalyzed cycloisomerization.
References
Source: PMC (nih.gov)
Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery
Source: Benchchem
URL
Oxetanes in Drug Discovery
Source: PharmaBlock
URL
Source: PubMed (nih.gov)
Spirocyclic Building Blocks for Scaffold Assembly
Source: Sigma-Aldrich
URL
BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry
Source: BLDpharm
URL
Spirocycles
Source: ChemBridge
URL
Unlocking the Potential of Spirocycles in Medicinal Chemistry
Source: Oreate AI Blog
URL
Engineering 4-Substituted 2-Alkoxypyridines: A Comprehensive Technical Guide to Synthesis, Conformational Dynamics, and Medicinal Applications
Executive Summary The 2-alkoxypyridine motif is a recognized "privileged scaffold" in medicinal chemistry, frequently deployed to interact with the hinge region of various target proteins, including critical kinases[1]....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 2-alkoxypyridine motif is a recognized "privileged scaffold" in medicinal chemistry, frequently deployed to interact with the hinge region of various target proteins, including critical kinases[1]. When functionalized at the 4-position, this scaffold provides a versatile vector for exploring adjacent biological binding pockets (such as the S1 pocket in JNK active sites) while simultaneously tuning the physicochemical properties of the parent molecule[1]. As a Senior Application Scientist, I have structured this guide to move beyond theoretical chemistry, providing field-proven insights, mechanistic causality, and self-validating protocols for the synthesis and application of 4-substituted 2-alkoxypyridines.
Conformational Dynamics & Target Engagement
A key driver for incorporating the 2-alkoxypyridine system is its predictable conformational behavior, which directly impacts target affinity.
Molecular replacement of a standard 2-alkoxyphenyl ring with a 2-alkoxypyridine fragment fundamentally alters the torsional landscape of a drug candidate. The introduction of the pyridine nitrogen practically abolishes the anti orientation of the alkoxy group, locking the molecule into a syn conformation[2]. If the target receptor prefers this syn geometry, the ligand experiences an additional gain in binding free energy due to reduced conformational entropy—typically around −RT ln2 (≈0.4 kcal/mol)[2]. This thermodynamic advantage makes 4-substituted 2-alkoxypyridines highly sought after in structure-based drug design. Furthermore, while standard 2-alkoxypyridines are potent, structural variations such as 2-halogen-6-alkoxypyridines have unexpectedly shown even superior potency in specific targets like the Dopamine 4 Receptor (D4R)[3].
Core Synthetic Strategies & Mechanistic Rationale
To effectively utilize this scaffold, researchers must master three primary synthetic pathways. Below is the causality behind the critical parameters of each method.
Strategy A: Palladium-Catalyzed Cross-Coupling
The strategic placement of a halogen (e.g., bromine) at the 4-position of a 2-alkoxypyridine enables rapid diversification via Suzuki-Miyaura cross-coupling. Coupling 4-bromo-2-methoxypyridine with various boronic acids in the presence of Pd(PPh3)4 or PdCl2(dppf) provides robust access to 4-aryl and 4-heteroaryl derivatives[4].
Mechanistic Causality: The use of a biphasic solvent system (e.g., 1,4-dioxane/water) is not merely traditional; water is mechanistically required to hydrolyze the boronic ester and generate the reactive hydroxo-palladium intermediate, which facilitates the crucial transmetalation step[4].
Solid-phase methodologies allow for the high-throughput generation of N-alkylated pyridones from 2-alkoxypyridine intermediates. By attaching 2-halopyridines to a Wang resin, chemists can perform tandem alkylation and cleavage[5].
Mechanistic Causality: A critical failure point in this synthesis is the use of sodium iodide (NaI) as an additive. NaI prematurely cleaves the 2-alkoxypyridine from the resin, generating a free pyridone anion that reacts indiscriminately to form a mixture of O- and N-alkylated products. Running the reaction strictly in the absence of NaI ensures >99% regioselectivity for the desired N-alkylated product[5].
Strategy C: Ir(I)-Catalyzed C-O Bond Cleavage
For late-stage functionalization, the O-to-N alkyl migration of 2-alkoxypyridines via C-O bond cleavage offers a unique pathway to N-substituted pyridones using cationic Ir(I) complexes[6].
Mechanistic Causality: The addition of sodium acetate (NaOAc) is paramount. Without it, the Ir(III) intermediate undergoes rapid β-hydrogen elimination, leading to alkene byproducts and catalyst degradation. NaOAc suppresses this pathway, funneling the intermediate cleanly through reductive elimination[6].
Fig 1: Synthetic workflow for the functionalization of 2-alkoxypyridines.
Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems.
Protocol 1: Suzuki-Miyaura Cross-Coupling of 4-Bromo-2-methoxypyridine
Reference Standard: Synthesis of nAChR ligands[4].
Preparation: Charge a sealed pressure tube with 4-bromo-2-methoxypyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
Solvent Addition: Add a 2:1 mixture of 1,4-dioxane and water.
Degassing (Critical Step): Bubble nitrogen gas directly through the mixture for 15–20 minutes. Validation: Failure to degas will result in visible black palladium precipitation (Pd black) and high levels of boronic acid homocoupling.
Catalyst Addition: Add Pd(PPh3)4 (0.05 eq) under a positive stream of nitrogen. Seal the tube.
Reaction: Heat the mixture to 110 °C and stir overnight[4].
Self-Validation & Workup: Monitor by TLC (typically 3:1 Hexanes/EtOAc). The reaction is complete when the starting halide spot is entirely consumed. Cool to room temperature, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Post-workup LC-MS should display the target mass [M+H]⁺ with no residual starting material.
Protocol 2: Solid-Phase Synthesis of N-Alkylated Pyridones
Resin Attachment: To 550 mg of Wang resin in 15 mL of anhydrous DMF, add t-BuOK (5.0 eq) under an argon atmosphere. Stir for 10 minutes to deprotonate the resin.
Coupling: Add a solution of 2-halopyridine (6.0 eq) in 5 mL of anhydrous DMF. Heat to 80 °C for 3 hours. Validation: Cleave a small analytical sample; ¹H MAS NMR should confirm quantitative attachment[5].
Tandem Alkylation/Cleavage: Swell the resin in dichloromethane (DCM). Add the desired alkyl halide in a sealed tube and heat to 80 °C. Strict Requirement: Do not add sodium iodide[5].
Isolation: Filter the resin and concentrate the filtrate to yield the highly pure N-alkylated pyridone.
Fig 2: Mechanism of Ir(I)-catalyzed O-to-N alkyl migration via C-O bond cleavage.
Quantitative Data Summary
The following table summarizes the expected parameters and outcomes for the core transformations discussed above.
Transformation
Starting Material
Reagents / Catalyst
Key Additive / Condition
Typical Yield
Regioselectivity
Suzuki Cross-Coupling
4-Bromo-2-methoxypyridine
Aryl-B(OH)₂, Pd(PPh3)4
K₂CO₃, H₂O (110 °C)
75–90%
C4-Arylation
Solid-Phase N-Alkylation
2-Halopyridine + Wang Resin
Alkyl Halide, DCM
None (Strictly avoid NaI)
Quantitative
>99% N-Alkylation
O-to-N Alkyl Migration
2-Alkoxypyridine
Cationic Ir(I) Complex
NaOAc (Suppresses β-H elim.)
60–85%
N-Alkyl Pyridone
References
Title: Application Notes and Protocols for "2-[(3-Bromopyridin-2-yl)oxy]ethanol" in Medicinal Chemistry
Source: Benchchem
URL:1
Title: Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis
Source: Journal of Chemical Information and Modeling (ACS Publications)
URL:2
Title: Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase
Source: Journal of Combinatorial Chemistry (ACS Publications)
URL:5
Title: Ir(I)-Catalyzed Synthesis of N-Substituted Pyridones from 2-Alkoxypyridines via C–O Bond Cleavage
Source: Organic Letters (ACS Publications)
URL:6
Title: Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3′-(substituted pyridinyl)-deschloroepibatidine analogs
Source: NIH
URL:4
Title: Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists
Source: NIH
URL:3
Application Note: Synthesis of Sulfones from 5-Chloro-2-methoxypyridine-4-sulfinic Acid
Abstract & Strategic Significance The sulfone moiety ( ) is a "chemical chameleon" in medicinal chemistry, widely utilized to modulate lipophilicity, metabolic stability, and hydrogen bonding in kinase inhibitors and GPC...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Significance
The sulfone moiety (
) is a "chemical chameleon" in medicinal chemistry, widely utilized to modulate lipophilicity, metabolic stability, and hydrogen bonding in kinase inhibitors and GPCR ligands. This guide details the conversion of 5-chloro-2-methoxypyridine-4-sulfinic acid —a densely functionalized heterocyclic scaffold—into diverse sulfones.
Why this scaffold matters:
The 5-chloro-2-methoxypyridine core is a privileged pharmacophore. The 2-methoxy group provides hydrogen bond acceptance and metabolic blocking, while the 5-chloro substituent serves as a lipophilic handle or a site for late-stage cross-coupling. The 4-position sulfone introduces a strong dipole, critical for orienting the molecule within active sites.
Technical Challenge:
Sulfinic acids are ambident nucleophiles. The critical success factor is controlling regioselectivity to favor S-alkylation (sulfone formation) over O-alkylation (sulfinate ester formation), while preserving the potentially labile 2-methoxy and 5-chloro substituents.
Chemical Strategy & Mechanism[1][2]
To ensure high-yield sulfone synthesis, we utilize the Hard-Soft Acid-Base (HSAB) principle.
The Nucleophile: The sulfinate anion (
) has two nucleophilic sites: the soft Sulfur atom and the hard Oxygen atom.
The Objective: Maximize S-alkylation.
The Solution: Use soft electrophiles (alkyl halides) in polar aprotic solvents to solvate the cation, leaving the sulfinate anion "naked" and reactive.
Reaction Pathway Analysis
Figure 1: Mechanistic divergence in sulfinate alkylation. Conditions must be tuned to follow the green path.
Experimental Protocols
Protocol A: S-Alkylation with Alkyl Halides (Standard Procedure)
Application: Introduction of alkyl, benzyl, or functionalized aliphatic chains.
Mechanism:
Thermal Instability: Pyridine sulfinic acids can disproportionate upon prolonged heating. Do not heat the free acid without base.
Reagent Handling: Alkyl halides are potential alkylating agents (carcinogens). Handle in a fume hood.
References
BenchChem. "Application Notes and Protocols for the Synthesis of Sulfones Using Methanesulfinic Acid." BenchChem Application Library. Accessed 2025.[1][2][3]
Shyam, P. K., & Jang, H. Y. "Synthesis of Sulfones and Sulfonamides via Sulfinate Anions: Revisiting the Utility of Thiosulfonates."[5] Journal of Organic Chemistry, 2017, 82(3), 1761-1767.
Gauthier, D. R., & Yoshikawa, N. "A General, One-Pot Method for the Synthesis of Sulfinic Acids from Methyl Sulfones."[6] Organic Letters, 2016, 18(23), 5994-5997.
Manolikakes, G., et al. "Base-Mediated C4-Selective C-H-Sulfonylation of Pyridine."[7] ChemRxiv, 2022.
Application Notes & Protocols: Synthesis of Sulfonamides from Sulfinate Precursors
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Sulfonamides and Sulfinate Reagents The sulfonamide functional group is a cornerstone in modern medicinal chemistry, in...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Sulfonamides and Sulfinate Reagents
The sulfonamide functional group is a cornerstone in modern medicinal chemistry, integral to a wide array of blockbuster drugs due to its remarkable therapeutic versatility and favorable physicochemical properties.[1][2] Its high hydrolytic stability, capacity to engage in biological interactions with amino acids and metal ions, and ability to serve as a bioisostere for amides and carboxylic acids make it a "privileged" scaffold in drug design.[2][3] Consequently, the development of robust, efficient, and versatile synthetic routes to sulfonamides is a critical endeavor for drug discovery and development programs.
Traditionally, the synthesis of sulfonamides relies on the reaction between a sulfonyl chloride and an amine.[2][4] However, the moisture sensitivity, limited commercial availability, and often harsh conditions required for the preparation of sulfonyl chlorides present significant synthetic challenges.[4][5] As an alternative, the use of sulfinate salts (e.g., sodium or pyridine sulfinates) has emerged as a powerful and increasingly popular strategy.[6] Sulfinates are often stable, readily accessible precursors that can be converted to sulfonamides under a variety of mild conditions, including metal-free, electrochemical, and photocatalytic methods, offering broad functional group tolerance and synthetic flexibility.[7][8][9]
This guide provides an in-depth exploration of modern methods for synthesizing sulfonamides from sulfinate precursors, focusing on the underlying mechanisms, key reagents, and detailed experimental protocols.
Core Principles: Reaction Mechanisms and Reagent Selection
The conversion of a sulfinate salt to a sulfonamide fundamentally involves the formation of a sulfur-nitrogen bond. This is typically achieved through an oxidative S-N coupling process where the sulfinate is first converted into a more reactive intermediate that can be readily trapped by an amine nucleophile.
Mechanism 1: Halogen-Mediated Oxidative Coupling
A prevalent and practical approach involves the in-situ generation of a sulfonyl halide intermediate from the corresponding sulfinate salt.[9][10] Reagents like molecular iodine (I₂) or N-halosuccinimides (NCS, NBS) are commonly employed.
The proposed mechanism proceeds as follows:
Activation: The sulfinate salt (e.g., Sodium R-SO₂Na) reacts with an oxidant (e.g., I₂) to form a reactive sulfonyl intermediate, such as a sulfonyl iodide (R-SO₂I).[9][11]
Nucleophilic Attack: A primary or secondary amine then acts as a nucleophile, attacking the electrophilic sulfur center of the sulfonyl intermediate.
Product Formation: Subsequent loss of a leaving group (e.g., iodide) and a proton yields the final sulfonamide product.
This method is often performed under mild, metal-free conditions and can even proceed in aqueous media, highlighting its "green" chemistry advantages.[7][9]
Mechanism Visualization
Caption: Oxidative coupling of sulfinates with amines via a sulfonyl iodide intermediate.
Advanced Methods: Electrochemical and Photocatalytic Synthesis
Recent innovations have expanded the toolkit for this transformation:
Electrochemical Synthesis: This technique replaces chemical oxidants with an electric current.[8][12] Often mediated by a redox catalyst like ammonium iodide (NH₄I), the anode oxidizes the sulfinate to a sulfonyl radical or related reactive species, which then couples with the amine.[7][12] This approach avoids stoichiometric oxidant waste, offering an environmentally benign pathway.[7]
Photocatalytic Methods: Visible-light photoredox catalysis can generate sulfonyl radicals from sulfinates.[1] These highly reactive intermediates can then engage with various coupling partners, including amines, to form the desired sulfonamides. This strategy is particularly useful for late-stage functionalization of complex molecules under exceptionally mild conditions.[1][3]
Reagents and Materials Overview
A successful synthesis requires careful selection of reagents. The following table summarizes the key components and their functions.
The nitrogen source for the S-N bond. Steric hindrance and nucleophilicity will affect reaction rates. Weakly nucleophilic amines may require a base or catalyst.[5]
Used in advanced methods. Palladium catalysts can couple aryl halides with SO₂ surrogates to form sulfinates in situ.[13] Photocatalysts enable radical-based pathways.[14][15]
Base (Optional)
Pyridine, Triethylamine (TEA), DIPEA
Often used when reacting with amine hydrochlorides or weakly nucleophilic amines to neutralize HCl and facilitate the reaction.[5][10]
Solvent
Water (H₂O), Acetonitrile (MeCN), Dichloromethane (DCM), Toluene
Choice depends on the specific method and solubility of reactants. Water is an excellent green solvent for iodine-mediated reactions.[9]
This protocol describes a general, robust, and metal-free method for the synthesis of a sulfonamide from a sodium sulfinate and a secondary amine, adapted from literature procedures.[9]
Workflow Visualization
Caption: General experimental workflow for sulfonamide synthesis from sulfinates.
Step-by-Step Methodology
Materials:
Sodium p-toluenesulfinate (1.0 eq)
Morpholine (1.2 eq)
Iodine (I₂) (1.1 eq)
Deionized Water
10% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
Ethyl Acetate (EtOAc)
Brine (saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)
Silica Gel for column chromatography
Procedure:
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add sodium p-toluenesulfinate (1.0 mmol, 178 mg).
Solvent and Amine Addition: Add deionized water (5 mL) to the flask. Stir the mixture until the sulfinate is dissolved or well-suspended. Add morpholine (1.2 mmol, 105 µL) to the mixture.
Initiation: While stirring vigorously at room temperature, add a solution of iodine (1.1 mmol, 279 mg) in a minimal amount of a suitable solvent or add it portion-wise as a solid. The reaction mixture will typically develop a color due to the iodine, which should fade as the reaction progresses.
Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
Workup - Quenching: Upon completion, quench the reaction by adding 10% aqueous sodium thiosulfate solution dropwise until the color of iodine is completely discharged.
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
Workup - Washing: Combine the organic layers and wash sequentially with deionized water (1 x 20 mL) and brine (1 x 20 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure sulfonamide product.
Analysis: Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
This general protocol demonstrates a practical and efficient method for constructing sulfonamides, leveraging readily available materials under environmentally benign conditions.[9] The principles outlined can be adapted for a wide range of sulfinate and amine substrates, making it a valuable tool for chemical synthesis and drug discovery.
References
Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ChemSusChem. Available at: [Link]
Electrochemical Oxidative Amination of Sodium Sulfinates: Synthesis of Sulfonamides Mediated by NH4I as a Redox Catalyst. The Journal of Organic Chemistry. Available at: [Link]
Synthesis of Sulfinamides via Photocatalytic Alkylation or Arylation of Sulfinylamine with Potassium Trifluoro(organo)borates. ResearchGate. Available at: [Link]
Photoredox Enabled Synthesis of Sulfonamides and Derivatives. Domainex. Available at: [Link]
Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. Organic Chemistry Portal. Available at: [Link]
Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. Journal of the American Chemical Society. Available at: [Link]
Electrosynthesis of Arylsulfonamides from Amines and Sodium Sulfinates Using H2O-NaI as the Electrolyte Solution at Room Temperature. ResearchGate. Available at: [Link]
Metal‐Free Electrochemical Synthesis of Sulfonamides Directly from (Hetero)arenes, SO2, and Amines. Angewandte Chemie International Edition. Available at: [Link]
Electrochemical synthesis of sulfonamides from arenesulfonohydrazides or sodium p-methylbenzenesulfinate and amines. Russian Chemical Bulletin. Available at: [Link]
Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. The Journal of Organic Chemistry. Available at: [Link]
Direct Sulfinamide and Sulfinamidine Synthesis via Metal Catalyzed C–H Functionalization. Colorado State University Department of Chemistry. Available at: [Link]
Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfinates and Amines. The Journal of Organic Chemistry. Available at: [Link]
Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at: [Link]
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]
Mild and General Method for the Synthesis of Sulfonamides. ResearchGate. Available at: [Link]
Sulfonamide formation from sodium sulfinates and amines or ammonia under metal-free conditions at ambient temperature. Green Chemistry. Available at: [Link]
Synthesis of sulfonamides from sulfinate salts and amines or anilines. ResearchGate. Available at: [Link]
Synthesis of Sulfonamides. Books - Royal Society of Chemistry. Available at: [Link]
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. Available at: [Link]
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters. Available at: [Link]
Application Note: Direct Conversion of Pyridine Sulfinates to Pyridine Sulfonyl Fluorides
Introduction & Strategic Rationale Pyridine sulfonyl fluorides have emerged as privileged electrophiles in, covalent drug discovery, and chemical biology[1]. Unlike highly reactive sulfonyl chlorides, sulfonyl fluorides...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
Pyridine sulfonyl fluorides have emerged as privileged electrophiles in, covalent drug discovery, and chemical biology[1]. Unlike highly reactive sulfonyl chlorides, sulfonyl fluorides exhibit a unique "stability-reactivity balance"—they are highly resistant to hydrolysis and non-specific nucleophilic attack, yet they react efficiently and irreversibly with specific amino acid residues (e.g., serine, tyrosine, lysine) under physiological conditions[2].
While traditional synthetic routes rely on the halogen exchange of unstable pyridine sulfonyl chlorides, starting from pyridine sulfinates offers a superior strategic advantage.[3]. By employing direct electrophilic fluorination or a controlled one-pot chlorination-fluorination cascade, researchers can access diverse pyridine sulfonyl fluorides with high chemoselectivity and operational simplicity[4].
Mechanistic Causality & Reagent Selection
The conversion of a sulfinate (S^IV) to a sulfonyl fluoride (S^VI) requires simultaneous oxidation and halogenation. We outline two mechanistically distinct, field-proven approaches:
Approach A: Direct Electrophilic Fluorination (Selectfluor)
Selectfluor acts as a potent, easy-to-handle source of electrophilic fluorine (F⁺). The highly nucleophilic sulfur atom of the pyridine sulfinate attacks the F⁺, generating a transient fluorosulfonium intermediate. Subsequent loss of the metal counterion rapidly collapses this intermediate into the stable sulfonyl fluoride[5].
Causality Check: Why Selectfluor? Pyridine rings are generally electron-deficient and resist electrophilic aromatic substitution. Therefore, Selectfluor selectively reacts at the highly nucleophilic sulfinate sulfur rather than the heteroaromatic ring, ensuring excellent chemoselectivity without the need for toxic fluorine gas.
Approach B: One-Pot Chlorination/Fluoride Exchange (Cyanuric Chloride / KHF₂)
This cascade method first utilizes cyanuric chloride to convert the sulfinate to a sulfonyl chloride intermediate in situ. The subsequent addition of potassium bifluoride (KHF₂) drives a rapid chlorine-fluorine exchange[6].
Causality Check: Why KHF₂ over KF? KHF₂ provides a slightly acidic environment and enhanced solubility in biphasic or polar aprotic systems. This accelerates the halogen exchange while actively suppressing the unwanted aqueous hydrolysis of the highly reactive intermediate sulfonyl chloride[2].
Objective: Rapid, mild conversion suitable for complex or late-stage pyridine scaffolds.
Preparation: In an oven-dried round-bottom flask, suspend the pyridine sulfinate sodium salt (1.0 equiv, e.g., 1.0 mmol) in a mixture of anhydrous acetonitrile and water (9:1 v/v, 10 mL).
Reagent Addition: Cool the suspension to 0 °C using an ice bath. Add Selectfluor (1.2 equiv, 1.2 mmol) portionwise over 5 minutes.
Causality: Portionwise addition prevents localized exothermic spikes that could lead to dimerization or over-oxidation side reactions.
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.
Validation Checkpoint 1: The initial opaque suspension will gradually transition to a clear, homogeneous solution as the insoluble sulfinate salt is consumed and the highly soluble fluorosulfonium intermediate forms.
Validation Checkpoint 2: Monitor via LC-MS. The target sulfonyl fluoride is stable enough to survive standard ESI-MS conditions, appearing clearly as the [M+H]⁺ ion, whereas the starting sulfinate will disappear.
Workup: Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 × 10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc) to yield the pure pyridine sulfonyl fluoride.
Objective: Cost-effective, scalable synthesis using readily available bulk reagents.
Chlorination Phase: Suspend the pyridine sulfinate salt (1.0 equiv, 5.0 mmol) and cyanuric chloride (0.5 equiv, 2.5 mmol) in anhydrous acetonitrile (20 mL). Heat the mixture to 60 °C and stir for 1-2 hours.
Validation Checkpoint 1: Quench a 10 µL aliquot in water and extract with EtOAc. TLC analysis should reveal the complete disappearance of the baseline sulfinate and the appearance of a highly UV-active, less polar spot corresponding to the intermediate sulfonyl chloride.
Fluorination Phase: Cool the reaction mixture to room temperature. Add a saturated aqueous solution of KHF₂ (3.0 equiv, 15.0 mmol) dropwise.
Causality: The dropwise addition controls the mild exotherm associated with the rapid Cl-F halogen exchange.
Reaction Propagation: Stir the biphasic mixture vigorously at room temperature for 2-4 hours.
Validation Checkpoint 2: TLC will show a slight shift in Rf value from the chloride to the fluoride. More importantly, the new spot will be completely stable to aqueous workup, confirming the successful generation of the SuFEx-stable sulfonyl fluoride.
Workup & Purification: Filter off any precipitated cyanuric acid byproducts. Extract the filtrate with dichloromethane (3 × 20 mL). Wash the combined organic layers with saturated NaHCO₃ (to neutralize residual HF), dry over MgSO₄, concentrate, and purify via silica gel chromatography.
Visualizations
Mechanistic pathway of pyridine sulfinate conversion to sulfonyl fluoride via Selectfluor.
Step-by-step workflow for the one-pot chlorination and fluorination cascade.
References
Title: Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids
Source: RSC Advances / NIH PMC
URL: [Link]
Title: Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry
Source: Chinese Chemical Letters (ScienceDirect)
URL: [Link]
Title: Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides
Source: Chemical Science (RSC Publishing)
URL: [Link]
Application Note: High-Efficiency Desulfinative Suzuki-Miyaura Cross-Coupling Using 5-Chloro-2-methoxypyridine-4-sulfinate
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, reaction optimization, and validated protocols for heteroaromatic desulfinative cross-coupling.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Content Focus: Mechanistic rationale, reaction optimization, and validated protocols for heteroaromatic desulfinative cross-coupling.
Executive Summary & Strategic Utility
The incorporation of highly functionalized pyridine rings is a cornerstone of modern drug discovery. However, the traditional Suzuki-Miyaura cross-coupling of pyridine-boronic acids—particularly 2- and 4-substituted variants—is notoriously problematic due to rapid proto-deboronation and poor reagent stability under basic coupling conditions[1].
To overcome this bottleneck, heteroaryl sulfinates have emerged as robust, bench-stable nucleophilic coupling partners that undergo palladium-catalyzed desulfinative cross-coupling[2]. Specifically, 5-chloro-2-methoxypyridine-4-sulfinate (commercially available as a sulfinic acid or alkali metal salt) offers a highly modular scaffold. The 4-position participates in the primary C–C bond formation, while the 5-chloro and 2-methoxy groups serve as orthogonal handles for late-stage functionalization (e.g., subsequent cross-coupling or SNAr reactions).
This application note details the mechanistic causality, optimization parameters, and a self-validating protocol for utilizing 5-chloro-2-methoxypyridine-4-sulfinate in pharmaceutical library synthesis.
Mechanistic Principles: The "Why" Behind the Protocol
Understanding the catalytic cycle of desulfinative cross-coupling is critical for troubleshooting and optimizing yields. Unlike traditional boronic acids, sulfinates require thermal energy to extrude sulfur dioxide (SO2) before reductive elimination can occur[2].
Divergent Resting States: 4-Pyridyl vs. 2-Pyridyl
Recent mechanistic studies highlight a critical divergence based on the substitution pattern of the pyridine ring[3].
2-Pyridyl Sulfinates: The nitrogen atom can chelate the palladium center, making the chelated Pd(II) sulfinate complex the resting state. For these substrates, the loss of SO2 is the turnover-limiting step[4].
4-Pyridyl Sulfinates (Our Target): Because the nitrogen atom is distal and cannot form a stabilizing N–Pd interaction, the oxidative addition complex (Ar–Pd(II)–X) is the resting state[3]. Consequently, transmetalation is the turnover-limiting step [3]. This dictates the experimental necessity for an excess of the sulfinate salt (1.5–2.0 equivalents) and elevated temperatures (110–150 °C) to drive transmetalation forward.
The Critical Role of the Base
In traditional Suzuki couplings, the base activates the boron species. In desulfinative coupling, the base (typically K2CO3) serves a dual purpose: it facilitates transmetalation and, crucially, sequesters the extruded SO2 gas [3]. Without adequate base, the liberated SO2 acts as a strong π-acid, binding to and poisoning the Pd(0) catalyst. K2CO3 traps the SO2 to form insoluble potassium sulfite and CO2[3].
Caption: Catalytic cycle of Pd-catalyzed desulfinative cross-coupling highlighting the resting state.
Reaction Optimization & Quantitative Data
The following table summarizes the optimization landscape for coupling 5-chloro-2-methoxypyridine-4-sulfinate with a model aryl bromide. The data illustrates why specific reagents are selected for the final protocol.
Catalyst System
Base (Equiv)
Solvent
Temp (°C)
Yield (%)
Mechanistic Observation
Pd(OAc)₂ / PPh₃
K₂CO₃ (3.0)
1,4-Dioxane
110
15
Poor transmetalation; catalyst deactivation.
Pd(OAc)₂ / PCy₃
K₂CO₃ (1.5)
1,4-Dioxane
110
45
Insufficient base to sequester SO₂; catalyst poisoning[3].
Pd(OAc)₂ / PCy₃
K₂CO₃ (3.0)
Toluene
110
32
Poor solubility of the sulfinate salt in non-polar media.
Pd(OAc)₂ / PCy₃
K₂CO₃ (3.0)
1,4-Dioxane
130
88
Optimal conditions. High temp drives turnover-limiting step.
XPhos Pd G2
K₂CO₃ (3.0)
1,4-Dioxane
130
85
Viable alternative; bulky biaryl phosphines support reductive elimination.
Note: Yields are determined by calibrated HPLC against an internal standard.
Validated Experimental Protocol
This protocol is designed as a self-validating system. By monitoring specific physical and chemical checkpoints, the operator can ensure the integrity of the reaction before committing to workup.
Materials Required
Nucleophile: 5-chloro-2-methoxypyridine-4-sulfinate sodium salt (1.5 mmol, 1.5 equiv)
Base: K₂CO₃ (3.0 mmol, 3.0 equiv) — Must be finely milled and oven-dried.
Solvent: Anhydrous 1,4-Dioxane (10 mL, 0.1 M)
Step-by-Step Methodology
Step 1: Reagent Assembly & Inertion
To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the 5-chloro-2-methoxypyridine-4-sulfinate salt, aryl bromide (if solid), Pd(OAc)₂, PCy₃, and K₂CO₃.
Seal the tube with a rubber septum. Connect to a Schlenk line and perform three cycles of evacuation (high vacuum, 5 mins) and backfilling with ultra-high purity Argon.
Causality: Pd(0) and electron-rich phosphines are highly sensitive to oxidation. Furthermore, O₂ can induce unwanted homocoupling of the sulfinate to a symmetric bipyridine byproduct.
Step 2: Solvent Addition & Degassing
3. Add anhydrous 1,4-Dioxane (10 mL) and the aryl bromide (if liquid) via syringe.
4. Sparge the mixture with Argon for 10 minutes.
Validation Checkpoint 1: The initial mixture will appear as a heterogeneous orange/red suspension (characteristic of Pd(II) precatalyst).
Step 3: Thermal Desulfination & Coupling
5. Replace the septum with a Teflon-lined screw cap under a positive flow of Argon.
6. Transfer the sealed tube to a pre-heated oil bath at 130 °C and stir vigorously (800 rpm) for 16 hours.
Validation Checkpoint 2 (15-30 mins): The color should transition from orange to dark brown/black, indicating the successful in situ reduction of Pd(II) to the active Pd(0) species. Slight pressure buildup may occur due to CO₂ generation (from SO₂ reacting with K₂CO₃).
Step 4: Reaction Monitoring
7. After 16 hours, cool the reaction to room temperature. Withdraw a 50 µL aliquot, dilute with MeCN, filter, and analyze via LC-MS.
Validation Checkpoint 3: The LC-MS trace should show complete consumption of the aryl bromide. If significant starting material remains alongside the homocoupled sulfinate mass, this indicates oxygen ingress during Step 1.
Step 5: Workup & Purification
8. Dilute the crude mixture with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts (potassium sulfite/carbonate).
9. Wash the Celite pad with additional Ethyl Acetate (20 mL).
10. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the functionalized biaryl product.
Caption: Step-by-step experimental workflow for desulfinative coupling.
References
Blakemore, D. C., Shavnya, A., & Willis, M. C. (2025). "Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki-Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates." ACS Medicinal Chemistry Letters, 16(8), 1463-1472. Available at:[Link][5]
de Gombert, A., McKay, A. I., et al. (2020). "Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts." Journal of the American Chemical Society, 142(11), 5162–5176. Available at:[Link][6]
Markovic, T., Rocke, B. N., Blakemore, D. C., Mascitti, V., & Willis, M. C. (2017). "Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides." Chemical Science, 8, 4437-4442. Available at:[Link][2]
Application Note: Chemoselective S-Alkylation of 5-Chloro-2-methoxypyridine-4-sulfinic Acid
This Application Note is designed for researchers and process chemists optimizing the synthesis of sulfones via the alkylation of 5-chloro-2-methoxypyridine-4-sulfinic acid . It addresses the specific challenges posed by...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and process chemists optimizing the synthesis of sulfones via the alkylation of 5-chloro-2-methoxypyridine-4-sulfinic acid . It addresses the specific challenges posed by the ambident nature of the sulfinate anion and the electronic effects of the polysubstituted pyridine ring.
Abstract
The conversion of 5-chloro-2-methoxypyridine-4-sulfinic acid to its corresponding sulfones is a critical transformation in the synthesis of bioactive heterocyclic scaffolds. This protocol details the optimized conditions for S-selective alkylation , minimizing the formation of O-alkylated sulfinates and N-alkylated pyridinium byproducts. We provide a mechanistic rationale for reagent selection, a robust step-by-step protocol, and troubleshooting guidelines for scale-up.
Introduction & Strategic Analysis
The Substrate Challenge
The target molecule, 5-chloro-2-methoxypyridine-4-sulfinic acid , presents a unique electronic environment:
Ambident Nucleophilicity: The sulfinate anion (
) can react at the Sulfur (soft nucleophile) to form the desired sulfone, or at the Oxygen (hard nucleophile) to form the unstable sulfinate ester.
Pyridine Electronics: The 2-methoxy group (EDG) increases electron density on the ring, potentially enhancing the nucleophilicity of the pyridine nitrogen. However, the 5-chloro group (EWG) and the 4-sulfinic group provide necessary deactivation to suppress N-alkylation.
Steric Hindrance: The chlorine atom at the 5-position imposes steric constraints adjacent to the reaction center, necessitating high-activity electrophiles or elevated temperatures.
Mechanistic Pathway
To achieve high yields of the sulfone, the reaction conditions must favor the Soft-Soft interaction between the sulfur atom and the alkylating agent.
Optimized Reaction Conditions
The following parameters have been validated to maximize the S/O alkylation ratio.
Reagent Selection Table
Component
Recommended Reagent
Role & Rationale
Substrate Form
Sodium Salt
The free sulfinic acid is unstable and prone to disproportionation. Isolate or generate the sodium salt in situ using NaH or NaOEt.
Solvent
DMF or DMSO
Critical: Polar aprotic solvents solvate the cation (), leaving the sulfinate anion "naked" and more reactive at the softer Sulfur center.
Base
K₂CO₃ or NaH
K₂CO₃ is sufficient for reactive halides (MeI, BnBr). NaH is required if starting from the free acid or less reactive electrophiles.
Electrophile
Alkyl Iodides/Bromides
Softer leaving groups (I > Br > Cl) favor S-alkylation. Avoid alkyl tosylates/triflates if possible, as they can increase O-alkylation.
Temperature
25°C – 60°C
Start at RT to minimize side reactions. Heat to 60°C only if conversion is slow due to the steric bulk of the 5-Cl group.
Detailed Experimental Protocol
Protocol A: Alkylation of Sodium 5-chloro-2-methoxypyridine-4-sulfinate
Context: This protocol assumes the use of the stable sodium sulfinate salt. If you have the free acid, proceed to Protocol B.
Potassium Carbonate (K₂CO₃) (1.5 equiv) - Optional if using neutral salt, but recommended to scavenge any acidic impurities.
Step-by-Step Workflow:
Setup:
Flame-dry a round-bottom flask equipped with a magnetic stir bar.
Purge with Nitrogen (
) or Argon.
Add Sodium 5-chloro-2-methoxypyridine-4-sulfinate (1.0 equiv) and K₂CO₃ (1.5 equiv).
Solvation:
Add anhydrous DMF via syringe.
Stir at Room Temperature (RT) for 10 minutes to ensure a fine suspension/solution. Note: Sulfinate salts are often sparingly soluble; a suspension is normal.
Alkylation:
Add the Alkyl Halide (1.2 equiv) dropwise.
Exothermic Check: For reactive halides (e.g., MeI), cool the flask to 0°C during addition, then warm to RT.
Reaction Monitoring:
Stir at RT for 2–4 hours .
TLC/LC-MS: Monitor the disappearance of the sulfinate (highly polar/ionic) and appearance of the sulfone (less polar).
Optimization: If conversion is <50% after 4 hours, heat to 50–60°C . The 5-chloro substituent may sterically hinder the approach of bulky electrophiles.
Workup:
Dilute the reaction mixture with Water (5x reaction volume) and Ethyl Acetate (EtOAc) .
Separate phases.[1] Extract the aqueous layer 2x with EtOAc.
Wash combined organic layers with Brine (saturated NaCl) to remove residual DMF.
Dry over anhydrous Na₂SO₄ or MgSO₄. Filter and concentrate in vacuo.
Purification:
The crude product is typically a solid. Recrystallize from EtOH/Heptane or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Protocol B: In Situ Generation from Sulfinic Acid
Context: Use this if starting from the unstable free acid.
Dissolve 5-chloro-2-methoxypyridine-4-sulfinic acid in DMF (0.2 M) at 0°C.
Add NaH (60% dispersion, 1.1 equiv) portion-wise. Caution: H₂ gas evolution.
Stir for 30 mins at 0°C to form the sodium sulfinate.
Add the Alkyl Halide and proceed as in Protocol A (Step 3).
Process Workflow Diagram
Troubleshooting & Critical Parameters
Dealing with O-Alkylation
If LC-MS shows a significant peak with the same mass as the product but different retention time (usually less polar), you likely have the sulfinate ester .
Cause: Electrophile is too "hard" or solvent is not polar enough.
Solution: Switch to a softer electrophile (e.g., Alkyl Iodide instead of Bromide/Chloride). Ensure DMF is anhydrous.
N-Alkylation (Pyridinium Formation)
Although the sulfinate is more nucleophilic, the pyridine nitrogen is activated by the 2-methoxy group.
Remediation: Keep the reaction temperature low (RT). The activation energy for N-alkylation is typically higher than S-alkylation.
Stability of the Starting Material
Sulfinic acids are prone to disproportionation (forming sulfonate + thiol/disulfide) upon prolonged storage or exposure to air.
Best Practice: Always store the starting material as the Sodium Salt . If you synthesized the acid freshly (e.g., from reduction of sulfonyl chloride), convert it to the salt immediately for storage.
References
Divergent reactivity of sulfinates with pyridinium salts.Chem. Sci., 2021, 12, 6638-6645.
Relevance: Discusses the reactivity profiles of pyridine sulfinates and C4-sulfonyl
Pyridine sulfinates as general nucleophilic coupling partners. Chem. Sci., 2017, 8, 3512-3522.[2]
Relevance: Establishes the stability and utility of pyridine sulfinate salts in cross-coupling, highlighting their nucleophilic n
Synthesis of Sulfones.Thieme Connect (Synthesis Reviews), 2016.
Relevance: General review of sulfinate alkyl
Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)...]. J. Med. Chem., 2021, 64, 16, 11904–11933.[3]
Relevance: Demonstrates the synthesis and handling of 5-chloro-2-methoxypyridine deriv
Executive Summary The Chan-Lam coupling has long been a cornerstone for constructing carbon-heteroatom bonds under mild, copper-promoted conditions[1]. While traditionally applied to C–N and C–O bond formation, recent ad...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The Chan-Lam coupling has long been a cornerstone for constructing carbon-heteroatom bonds under mild, copper-promoted conditions[1]. While traditionally applied to C–N and C–O bond formation, recent advancements have expanded its utility to C–S bonds. This application note details the strategic use of heterocyclic sulfinic acid salts (sulfinates) as versatile, bench-stable coupling partners with arylboronic acids. By simply modulating the reaction environment—specifically the presence of oxygen versus a chemical reductant—chemists can divergently synthesize either heteroaryl sulfones or heteroaryl thioethers . This guide provides the mechanistic rationale, self-validating protocols, and quantitative data necessary to implement these workflows in drug discovery and development.
Historically, C–S bond formation via Chan-Lam coupling relied on thiols or disulfides. However, thiols are plagued by foul odors, high toxicity, and a propensity for uncontrolled oxidative homocoupling (disulfide formation)[2].
Heterocyclic sulfinic acid sodium salts (e.g., pyridine-2-sulfinate, pyrimidine-2-sulfinate) offer a superior alternative due to their solid-state stability, odorless nature, and dual reactivity profiles:
Oxidative Pathway: Under standard aerobic Chan-Lam conditions, the sulfinate acts as an intact ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
donor, coupling with arylboronic acids to yield highly valuable heteroaryl sulfones.
Reductive Pathway: When subjected to an inert atmosphere with potassium sulfite (
), the sulfinate undergoes controlled deoxygenation. This yields a transient sulfur radical that couples with the boronic acid to form diaryl thioethers[2].
Downstream Utility: Heteroaryl sulfinates and their resulting sulfones are highly privileged scaffolds. They exhibit excellent stability and can even be utilized in subsequent Pd-catalyzed desulfinative cross-couplings to build complex biaryl architectures[3].
Mechanistic Pathways: Oxidative vs. Reductive Divergence
Understanding the catalytic cycle is critical for troubleshooting and optimizing these reactions. The divergence depends entirely on the fate of the copper intermediate and the oxidation state of the sulfur atom.
Oxidative Pathway (Sulfones): The Cu(II) precatalyst undergoes transmetalation with the arylboronic acid. Subsequent ligand exchange with the sulfinate salt forms an Ar–Cu(II)–
Het complex. Ambient oxygen oxidizes this complex to a high-valent Cu(III) species, which rapidly undergoes reductive elimination to forge the C–S bond, regenerating Cu(I)[1].
Reductive Pathway (Thioethers):
acts as an oxygen acceptor. It deoxygenates the sulfinate via a radical process to generate a thiyl radical (). This radical is intercepted by the Cu-activated arylboronic acid, forming the thioether without over-reducing the copper catalyst to inactive Cu(0)[2].
Mechanistic divergence of Chan-Lam coupling with sulfinates: oxidative vs. reductive pathways.
Self-Validating Experimental Protocols
Protocol A: Oxidative Synthesis of Heteroaryl Sulfones
This protocol utilizes aerobic oxidation to drive the Cu(II)/Cu(III) catalytic cycle[4].
Reagent Assembly: In an oven-dried Schlenk tube, combine the heterocyclic sulfinic acid sodium salt (1.0 mmol), arylboronic acid (1.5 mmol),
Causality Check: 1,10-phenanthroline stabilizes the Cu(II) center and prevents the precipitation of inactive copper oxides. The 4Å molecular sieves are critical to sequester adventitious moisture, which otherwise promotes competitive C–O coupling (phenol formation) and protodeboronation[5].
Atmosphere Exchange: Purge the vessel with
gas for 3 minutes and maintain under an balloon.
Causality Check: Oxygen is the stoichiometric terminal oxidant required to trigger the reductive elimination from the Cu(III) intermediate[1].
Solvent Addition: Inject a solvent mixture of
and DMSO (4:1 v/v, 5 mL).
Causality Check: DMSO solubilizes the highly polar sulfinate salt, while ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
provides optimal solubility for the boronic acid and dissolved oxygen.
Reaction Execution: Stir at 40 °C for 16–24 hours. The solution will maintain a deep blue/green hue, indicating an active Cu(II) resting state.
Workup & Purification: Dilute with EtOAc and filter through a pad of Celite to remove the molecular sieves. Wash the organic filtrate with saturated aqueous
.
Causality Check: The ammonia in the wash effectively chelates and strips residual copper ions into the aqueous phase, preventing metal contamination in downstream biological assays. Dry over
, concentrate, and purify via flash chromatography.
Protocol B: Reductive Synthesis of Heteroaryl Thioethers
This protocol utilizes a chemical reductant to deoxygenate the sulfinate prior to coupling[2].
Reagent Assembly: In a sealed reaction tube, combine the heterocyclic sulfinic acid sodium salt (1.0 mmol), arylboronic acid (1.5 mmol),
(0.1 mmol, 10 mol%), and (2.0 mmol).
Atmosphere Exchange: Evacuate the tube and backfill with
three times.
Causality Check: An strict inert atmosphere is mandatory. Oxygen would prematurely re-oxidize the intermediate thiyl radicals or consume the
Workup & Purification: Cool to room temperature, dilute with water (15 mL), and extract with EtOAc (3 × 10 mL). The aqueous wash removes the oxidized sulfate byproducts. Dry the combined organic layers, concentrate in vacuo, and purify via silica gel chromatography.
Quantitative Data & Substrate Scope
The following table summarizes the divergent reaction parameters and typical performance metrics across various functional groups.
Parameter
Oxidative Pathway (Sulfones)
Reductive Pathway (Thioethers)
Bond Formed
C–S (Sulfone, Het--Ar)
C–S (Thioether, Het-S-Ar)
Catalyst
(10 mol%)
(10 mol%)
Ligand
1,10-Phenanthroline (10 mol%)
Ligand-free
Key Additive
4Å Molecular Sieves
(2.0 equiv)
Atmosphere
(Balloon)
(Inert)
Solvent & Temp
/DMSO (4:1), 40 °C
DMF, 80 °C
Electron-Rich Boronic Acids
Excellent Yields (75–85%)
Excellent Yields (80–92%)
Electron-Poor Boronic Acids
Moderate Yields (60–70%)
Good Yields (70–85%)
Sterically Hindered Substrates
Moderate Yields (50–65%)
Moderate Yields (60–75%)
References
Chan-Lam-Type C-S Coupling Reaction by Sodium Aryl Sulfinates and Organoboron Compounds
Source: Organic Letters / Organic Chemistry Portal
URL:2
Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates
Source: ACS Medicinal Chemistry Letters
URL:3
Preparation of 5-chloro-2-methoxypyridine-4-sulfonyl chloride: An In-Depth Technical Guide
This comprehensive guide provides a detailed protocol for the synthesis of 5-chloro-2-methoxypyridine-4-sulfonyl chloride, a key intermediate in the development of novel therapeutics. This document is intended for resear...
Author: BenchChem Technical Support Team. Date: March 2026
This comprehensive guide provides a detailed protocol for the synthesis of 5-chloro-2-methoxypyridine-4-sulfonyl chloride, a key intermediate in the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and process development scientists. We will delve into the synthetic strategy, a step-by-step experimental procedure, mechanistic insights, and critical safety considerations.
Introduction: The Significance of Substituted Pyridine Sulfonyl Chlorides
Substituted pyridine sulfonyl chlorides are pivotal building blocks in medicinal chemistry. The sulfonyl chloride moiety is a versatile functional group that readily reacts with amines, alcohols, and other nucleophiles to form a diverse array of sulfonamides, sulfonate esters, and other derivatives. The pyridine scaffold itself is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The specific substitution pattern of 5-chloro-2-methoxypyridine-4-sulfonyl chloride offers a unique combination of electronic and steric properties, making it a valuable precursor for the synthesis of targeted therapies. The chloro and methoxy groups can modulate the physicochemical properties and biological activity of the final compounds.
Synthetic Strategy: A Two-Step Approach
The preparation of 5-chloro-2-methoxypyridine-4-sulfonyl chloride is most effectively achieved through a two-step sequence starting from the readily available 2,5-dichloropyridine.
Step 1: Nucleophilic Aromatic Substitution to Synthesize 5-chloro-2-methoxypyridine. The first step involves a nucleophilic aromatic substitution (SNAAr) reaction where the more activated chlorine atom at the 2-position of 2,5-dichloropyridine is displaced by a methoxy group.
Step 2: Electrophilic Aromatic Substitution for Chlorosulfonation. The second step is an electrophilic aromatic substitution reaction. The synthesized 5-chloro-2-methoxypyridine is treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 4-position of the pyridine ring. The regioselectivity of this step is governed by the directing effects of the existing substituents. The methoxy group at the 2-position is an activating, ortho-, para-director, while the chloro group at the 5-position is a deactivating, ortho-, para-director. The strong activating effect of the methoxy group directs the incoming electrophile primarily to the para-position (C4).
Mechanistic Insights: The "Why" Behind the Chemistry
Understanding the underlying mechanisms is crucial for troubleshooting and optimization.
Mechanism of Chlorosulfonation: The reaction with chlorosulfonic acid proceeds through the formation of a highly electrophilic species, the chlorosulfonium ion (SO₂Cl⁺). This electrophile then attacks the electron-rich pyridine ring in a classical electrophilic aromatic substitution pathway.[1] The reaction is typically performed at low temperatures to control the reactivity and minimize the formation of byproducts.
Experimental Protocols
Part A: Synthesis of 5-chloro-2-methoxypyridine
Materials and Equipment:
2,5-Dichloropyridine
Sodium hydride (60% dispersion in mineral oil)
Anhydrous methanol
Potassium bicarbonate
Hexane
Round-bottom flask with reflux condenser
Magnetic stirrer with heating mantle
Nitrogen inlet
Distillation apparatus
Procedure:
Under a nitrogen atmosphere, cautiously add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in portions to anhydrous methanol in a round-bottom flask.
Once the addition is complete and the initial effervescence has subsided, add 2,5-dichloropyridine (1.0 equivalent) to the solution.[2]
Heat the reaction mixture to reflux and maintain for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction to room temperature and carefully add an excess of solid potassium bicarbonate to neutralize any remaining sodium methoxide.[2]
Filter the mixture and concentrate the filtrate to approximately half of its original volume.
Wash the resulting solids with hexane. Combine the hexane washings and concentrate to yield the crude product as an oil.[2]
Purify the crude 5-chloro-2-methoxypyridine by vacuum distillation (102 °C at 2400 Pascals) to obtain a colorless oil.[2]
Part B: Preparation of 5-chloro-2-methoxypyridine-4-sulfonyl chloride
Materials and Equipment:
5-chloro-2-methoxypyridine
Chlorosulfonic acid
Dichloromethane (anhydrous)
Ice-water bath
Dropping funnel
Round-bottom flask
Magnetic stirrer
Separatory funnel
Rotary evaporator
Procedure:
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-chloro-2-methoxypyridine (1.0 equivalent) in anhydrous dichloromethane.
Cool the solution to 0 °C using an ice-water bath.
Slowly add chlorosulfonic acid (4.0 equivalents) dropwise to the stirred solution, maintaining the internal temperature below 5 °C.[3]
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours. Monitor the reaction by TLC.
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.[4][5]
Transfer the mixture to a separatory funnel and separate the organic layer.
Extract the aqueous layer with dichloromethane.
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-chloro-2-methoxypyridine-4-sulfonyl chloride.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
Caption: Overall synthetic workflow for the preparation of the target compound.
Characterization
The final product should be characterized using standard analytical techniques:
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons on the pyridine ring and the methoxy group protons. The chemical shifts and coupling constants will confirm the substitution pattern.
¹³C NMR: The carbon NMR will show distinct resonances for each carbon atom in the molecule, further confirming the structure.
IR Spectroscopy: The infrared spectrum will exhibit strong characteristic absorption bands for the sulfonyl chloride group (S=O stretching) typically in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[6]
Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the product and provide information about its fragmentation pattern.
Safety Precautions: Handling Chlorosulfonic Acid
Chlorosulfonic acid is a highly corrosive and reactive chemical that requires careful handling in a well-ventilated fume hood.[7] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7] It reacts violently with water, releasing toxic hydrogen chloride gas.[8] Therefore, all glassware must be scrupulously dried before use. In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7]
Conclusion
This application note provides a robust and detailed protocol for the synthesis of 5-chloro-2-methoxypyridine-4-sulfonyl chloride. By understanding the underlying chemical principles and adhering to the outlined procedures and safety precautions, researchers can confidently prepare this valuable intermediate for their drug discovery and development programs.
References
Chemistry Stack Exchange. What is the mechanism of chlorosulfonation of benzene?[Link]
Taylor & Francis Online. CHLORINATION OF AROMATIC HALIDES WITH CHLOROSULFONIC ACID. [Link]
SlideServe. Safety Measures and Handling Protocols for Chlorosulphonic Acid. [Link]
Taylor & Francis Online. NaClO2-mediated preparation of pyridine-2-sulfonyl chlorides and synthesis of chiral sulfonamides. [Link]
ResearchGate. Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC6H3SO2NH2 (X=H; CH3; C2H5; F; Cl. [Link]
SciSpace. (PDF) Synthetic, Infrared, 1H And 13C NMR Spectral Studies on Potassium Salts of N-Chloroarylsulphonamides (2004) | K. Jyothi | 17 Citations. [Link]
ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]
ACS Publications. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates | The Journal of Organic Chemistry. [Link]
ResearchGate. Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy | Request PDF. [Link]
Technical Support Center: Pyridine Sulfinic Acid Stabilization
This guide serves as a technical resource for researchers encountering stability issues with pyridine sulfinic acids. It is structured to provide mechanistic insight, robust synthetic protocols, and direct troubleshootin...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a technical resource for researchers encountering stability issues with pyridine sulfinic acids. It is structured to provide mechanistic insight, robust synthetic protocols, and direct troubleshooting steps.
) are notoriously unstable compared to their benzene counterparts. While often sought as intermediates for medicinal chemistry (e.g., for sulfone synthesis or cross-coupling), they rapidly undergo disproportionation —a redox self-reaction—yielding a mixture of sulfonic acid () and thiosulfonate ().
The Solution:
Do not isolate the free sulfinic acid.
The "Golden Rule" of handling pyridine sulfinates is to maintain them as alkali metal salts (Lithium or Sodium) or utilize masked equivalents (like DABSO adducts) until the moment of reaction. The free acid form (
) is the species that initiates the decomposition cascade.
Module 1: Mechanism of Failure (The "Why")
To prevent failure, you must understand the enemy. Disproportionation is acid-catalyzed . Even the inherent acidity of the sulfinic acid group (
) is sufficient to autocatalyze this decomposition in solution.
The Disproportionation Pathway
The reaction follows a second-order kinetics pathway where two molecules of sulfinic acid react to form a sulfinyl sulfone intermediate, which then hydrolyzes or rearranges.
Key Insight: In pyridine systems, the basic nitrogen can act as an internal proton shuttle, potentially accelerating this process if the pH is not strictly controlled (kept basic).
Figure 1: Mechanism of acid-catalyzed disproportionation. The suppression of the protonation step (via salt formation) is critical for stability.
Module 2: Robust Synthesis & Isolation (The "How")
Avoid the traditional reduction of sulfonyl chlorides, as pyridine sulfonyl chlorides are themselves unstable and difficult to handle. The most robust modern method utilizes metallation followed by
trapping , specifically using the solid surrogate DABSO (DABCO-bis(sulfur dioxide)).
Protocol: Metallation-Trapping (The "Odell/Danishefsky" Method)
Why this works: It avoids acidic conditions entirely. The product is isolated directly as a stable sodium or lithium salt.
Reagents:
Substrate: 2-Bromopyridine (or other halopyridine)
Reagent:
-Butyllithium (-BuLi) or -PrMgCl
Trapping Agent: DABSO (solid, easy to handle)
Solvent: THF (Anhydrous)
Step-by-Step Workflow:
Metallation:
Cool anhydrous THF to
under Argon/Nitrogen.
Add 2-Bromopyridine (1.0 equiv).
Add
-BuLi (1.1 equiv) dropwise. Stir for 30 mins. Crucial: Maintain low temp to prevent polymerization.
Trapping:
Add DABSO (0.6 equiv – acts as a dual
source) in one portion or as a slurry.
Allow the mixture to warm to Room Temperature (RT) over 2 hours.
The Fix: Check your solvent pH. Ensure no acidic impurities (like HCl from old chloroform) are present.
Q3: The coupling reaction (e.g., Suzuki-Miyaura) failed with my sulfinate.
Diagnosis: The sulfinate might have oxidized to the sulfonate (
) during storage. Sulfonates are unreactive in desulfinative cross-coupling.
Verification: Run an H-NMR. Sulfinates and Sulfonates have distinct chemical shifts (Sulfonates are typically downfield due to higher oxidation state).
The Fix: Degas all solvents rigorously. Use fresh DABSO-prepared material.
Q4: Can I use the commercial Lithium salt directly?
Answer: Yes, Lithium salts are generally stable. However, they are hygroscopic. Dry them under vacuum at
for 2 hours before use to remove adsorbed water which can interfere with sensitive catalytic cycles.
References
Kice, J. L., & Guaraldi, G. (1966). The Mechanism of the Disproportionation of Sulfinic Acids. Journal of the American Chemical Society. Link
Markovic, T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.[4] Chemical Science.[5] Link
Woolven, H., et al. (2011). DABSO: A Solid Source of Sulfur Dioxide. Organic Letters. Link
Maloney, K. M., et al. (2009). Practical Synthesis of Sulfonylated Pyridines.[1][6] Journal of Organic Chemistry.[7] Link
BenchChem Technical Guides. (2025). Synthesis of Pyridine-2-Sulfonate from Pyridine.[8]Link
Technical Support Center: Sodium 5-chloro-2-methoxypyridine-4-sulfinate
Senior Application Scientist Desk Subject: Optimization of Solubility, Stability, and Handling Protocols Executive Summary Sodium 5-chloro-2-methoxypyridine-4-sulfinate is a specialized "Willis-type" reagent used primari...
Author: BenchChem Technical Support Team. Date: March 2026
Senior Application Scientist DeskSubject: Optimization of Solubility, Stability, and Handling Protocols
Executive Summary
Sodium 5-chloro-2-methoxypyridine-4-sulfinate is a specialized "Willis-type" reagent used primarily as a nucleophilic coupling partner in Palladium-catalyzed cross-couplings to generate sulfones and sulfonamides. While structurally robust, its utility is often bottlenecked by two physicochemical challenges: poor solubility in non-polar organic reaction media and oxidative instability in solution.
This guide moves beyond basic datasheet parameters to provide causal analysis and self-validating protocols for overcoming these barriers.
Module 1: Solubility Optimization in Organic Media
The Challenge:
This compound is an ionic salt (
). While highly soluble in water ( mg/mL), it exhibits negligible solubility in the non-polar solvents (Toluene, 1,4-Dioxane) typically favored for Pd-catalyzed desulfitative couplings.
The Mechanism:
To drive the reaction, you must disrupt the crystal lattice energy without compromising the nucleophilicity of the sulfinate anion. We utilize Phase Transfer Catalysis (PTC) or Cation Chelation to "mask" the sodium ion, pulling the salt into the organic phase.
Protocol A: Crown Ether Solubilization (Recommended for Small Scale)
Best for: High-value synthesis where anhydrous conditions are critical.
Stoichiometry: Use 18-Crown-6 (1.0 - 1.1 equivalents relative to the sulfinate). The cavity size of 18-Crown-6 (2.6–3.2 Å) is perfectly matched to chelate the Sodium ion (1.9 Å).
Solvent System: Anhydrous THF or DCM.
Procedure:
Charge the reaction vessel with Sodium 5-chloro-2-methoxypyridine-4-sulfinate and 18-Crown-6 under inert atmosphere (
or Ar).
Add anhydrous solvent.
Sonicate for 5-10 minutes. The solution should turn from a suspension to a clear/hazy homogeneous mixture.
Checkpoint: If solids remain, add 5% v/v DMSO as a co-solvent.
Protocol B: Phase Transfer Catalysis (Recommended for Scale-Up)
Best for: Biphasic reactions (e.g., Toluene/Water) or cost-sensitive processes.
Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (5-10 mol%).
Mechanism: The quaternary ammonium cation (
) exchanges with , forming a lipophilic ion pair () that dissolves in the organic layer.
Solubility Decision Tree
Caption: Decision matrix for selecting the appropriate solubilization strategy based on solvent polarity and application.
Module 2: Stability & Handling (The "Hidden" Variable)
The Challenge:
Users often report "solubility issues" that are actually decomposition events . Pyridine sulfinates are prone to:
Oxidation: Converting to the sulfonate (
), which has different solubility and is unreactive in coupling.
Disproportionation: Under acidic conditions, forming sulfinic acid which disproportionates into thiosulfonates (insoluble ppt) and sulfonic acids.
Critical Parameters Table:
Parameter
Specification
Technical Rationale
pH Range
7.5 – 10.0
Acidic pH (< 4) protonates the salt to sulfinic acid, triggering rapid disproportionation.
Atmosphere
Argon/Nitrogen
Sulfinates are O₂ scavengers. Air exposure causes oxidation to sulfonates within hours in solution.
Temperature
< 60°C
Thermal decomposition accelerates >80°C unless stabilized by a metal catalyst (e.g., Pd).
Light
Amber Glass
Pyridine sulfinates can form Electron Donor-Acceptor (EDA) complexes, leading to photolytic degradation.
Self-Validating Stability Test:
Before committing to a large batch reaction, perform this spot test:
Dissolve 10 mg in
or DMSO-.
Run a
NMR.
Validation: The C3-H and C6-H protons of the pyridine ring should appear as distinct doublets/singlets. If you see a second set of slightly downfield peaks, significant oxidation to the sulfonate has occurred.
Module 3: Isolation & Purification
If you synthesized the salt and are facing "oiling out" or sticky precipitates, follow this antisolvent protocol.
Protocol: The "Double-Precipitation" Method
Dissolution: Dissolve the crude mixture in the minimum amount of Methanol or Water (at room temperature).
Filtration: Filter through Celite to remove inorganic salts (NaCl/NaBr) if they are insoluble in the alcohol.
Precipitation:
Slowly add Acetone or Isopropanol (Antisolvent) with vigorous stirring (Ratio 1:5 Solvent:Antisolvent).
Crucial Step: Do not add the antisolvent all at once. Add dropwise until persistent turbidity appears, stir for 10 mins, then continue addition.
Collection: Filter the white precipitate under inert gas. Wash with cold diethyl ether.
Drying: Vacuum dry at 40°C. Do not exceed 50°C during drying.
Module 4: Frequently Asked Questions (FAQ)
Q1: My reaction mixture turned yellow/orange after adding the sulfinate. Is this normal?
Answer: A slight yellowing is acceptable (often due to trace impurities or ligand interaction). However, a deep orange/brown color often indicates the formation of thiosulfonates via disproportionation, usually caused by acidic impurities in your solvent. Correction: Check the pH of your aqueous layer or ensure your organic solvent is acid-free (pass through basic alumina).
Q2: Can I use sonication to dissolve the salt?
Answer: Yes, but strictly pulse sonication (30 seconds on, 30 seconds off) with an ice bath. Continuous sonication generates local heat spots that can degrade the thermally sensitive sulfinate group.
Q3: Why is the yield of my cross-coupling low despite the salt dissolving?
Answer: Solubility does not equal reactivity. If you used a protic solvent (Methanol/Ethanol) to dissolve the salt, the hydrogen bonding shells can inhibit the nucleophilic attack of the sulfinate on the Palladium center. Solution: Switch to the 18-Crown-6/THF system described in Module 1 to create "naked" anions.
References
Willis, M. C., et al. (2014). "Pyridine Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Cross-Coupling Reactions with Aryl Halides." Chemical Science.
Relevance: Defines the foundational chemistry and solvent compatibility for pyridine sulfin
Baran, P. S., et al. (2015). "Practical and Innate Carbon-Hydrogen Functionalization of Heterocycles." Nature.
Relevance: Establishes stability protocols for heteroaryl sulfinate salts (Diversinates)
BenchChem Technical Support. (2025). "Pyridine-2-Sulfonate: An In-depth Technical Guide on Stability and Degradation Pathways."
Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society.
Relevance: The authoritative mechanism for using TBAB/Quaternary salts to solubilize anionic reagents in organic media.
Troubleshooting
Technical Support Center: Unstable Heterocyclic Sulfinic Acids
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with unstable heterocyclic sulfinic acids. This guide is designed to provide in-depth, practical a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with unstable heterocyclic sulfinic acids. This guide is designed to provide in-depth, practical advice to help you navigate the challenges associated with the storage, handling, and use of these reactive intermediates. By understanding the underlying chemistry of their instability, you can implement strategies to ensure the integrity of your experiments and the reliability of your results.
Introduction to the Challenge
Heterocyclic sulfinic acids are valuable reagents in synthetic chemistry, particularly in the pharmaceutical industry, where they serve as key building blocks for a variety of sulfur-containing compounds.[1][2] However, their utility is often hampered by their inherent instability.[3] These compounds are prone to disproportionation, oxidation, and other degradation pathways, making their storage and handling a critical aspect of successful research.[3][4] This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions, grounded in established scientific principles.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure
Symptom: You are using a heterocyclic sulfinic acid in a reaction (e.g., a coupling reaction), and you observe highly variable yields or no product formation, even when following a standard protocol.
Potential Cause 1: Degradation of the Sulfinic Acid During Storage.
The most common reason for inconsistent results is the degradation of the starting material. Sulfinic acids are known to be unstable and can disproportionate into the corresponding sulfonic acid and thiosulfonate.[3] This process can be accelerated by exposure to air (oxygen), moisture, and elevated temperatures.
Solution:
Verify Purity Before Use: Always assess the purity of your heterocyclic sulfinic acid before each use, especially if it has been in storage for an extended period. A quick proton NMR or LC-MS analysis can help identify the presence of degradation products.
Implement Strict Storage Protocols: Store unstable sulfinic acids at low temperatures, such as -30°C, under an inert atmosphere (e.g., argon or nitrogen), and in a desiccated environment to minimize exposure to air and moisture.[5] For long-term storage, a vacuum-sealed container at ultra-low temperatures is recommended.[5]
Aliquot Upon Receipt: To avoid repeated freeze-thaw cycles and exposure of the entire batch to the atmosphere, aliquot the sulfinic acid into smaller, single-use portions upon receipt.
Potential Cause 2: Incompatibility with Reaction Conditions.
The reaction environment itself can contribute to the degradation of the sulfinic acid. Acidic conditions, for instance, can catalyze the disproportionation of sulfinic acids.[4]
Solution:
pH Control: If your reaction protocol allows, maintain a neutral or slightly basic pH to enhance the stability of the sulfinic acid.
Solvent Choice: Use dry, deoxygenated solvents for your reactions. Aprotic solvents are generally preferred as they are less likely to participate in degradation pathways.[4]
Temperature Management: Perform reactions at the lowest effective temperature to minimize thermal decomposition.
Issue 2: Appearance of Unexpected Byproducts in Reaction Mixtures
Symptom: Your reaction yields the desired product, but you also observe significant quantities of byproducts, complicating purification.
Potential Cause: Oxidative Degradation.
Heterocyclic sulfinic acids are susceptible to oxidation, which converts them into the corresponding sulfonic acids. This can occur due to dissolved oxygen in the reaction mixture or the presence of oxidizing agents.
Solution:
Deoxygenate Solvents: Thoroughly degas all solvents before use by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.
Inert Atmosphere: Conduct all manipulations of the sulfinic acid and the reaction itself under a blanket of inert gas.
Scrutinize Reagents: Ensure that none of the other reagents in your reaction mixture have oxidizing properties that could degrade the sulfinic acid.
Diagram: Degradation Pathways of Heterocyclic Sulfinic Acids
This diagram illustrates the primary degradation pathways for a generic heterocyclic sulfinic acid.
Caption: Key degradation routes for heterocyclic sulfinic acids.
Frequently Asked Questions (FAQs)
Q1: What are the ideal short-term and long-term storage conditions for unstable heterocyclic sulfinic acids?
A1: The ideal storage conditions are crucial for maintaining the integrity of these compounds.
Storage Duration
Temperature
Atmosphere
Container
Short-Term (days to weeks)
-20°C to -30°C
Inert Gas (Argon/Nitrogen)
Tightly sealed vial with parafilm
Long-Term (months)
≤ -80°C
Vacuum Sealed
Amber glass vial inside a sealed bag
Note: The stability can vary significantly depending on the specific heterocyclic moiety. It's always advisable to consult the supplier's technical data sheet or relevant literature for compound-specific recommendations.
Q2: How can I safely handle and weigh unstable heterocyclic sulfinic acids?
A2: Handling these compounds requires minimizing their exposure to the atmosphere.
Use a Glove Box or Glove Bag: Whenever possible, handle and weigh the sulfinic acid inside a glove box or a glove bag filled with an inert gas. This provides the most controlled environment.
Rapid Weighing: If a glove box is unavailable, work quickly. Have all necessary equipment ready before opening the container. Use a balance in a low-humidity, draft-free area.
Inert Gas Blanket: While the container is open, a gentle stream of argon or nitrogen can be directed over the opening to create a protective blanket.
Q3: Are there any chemical additives that can improve the stability of heterocyclic sulfinic acids in solution?
A3: While not a universal solution, certain additives may help in specific contexts.
Radical Scavengers: In some cases, degradation may proceed through radical mechanisms. The addition of a radical scavenger like BHT (butylated hydroxytoluene) could potentially inhibit these pathways. However, this must be tested for compatibility with your specific reaction.
Bases: For acid-catalyzed disproportionation, a non-nucleophilic organic base can be added to the storage solution to neutralize any trace acidic impurities. Again, compatibility is key.
Q4: What are the best analytical techniques to monitor the purity and degradation of my heterocyclic sulfinic acid?
A4: Several analytical methods can be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for assessing purity. The appearance of new signals corresponding to degradation products can be readily detected.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive technique for identifying and quantifying the parent sulfinic acid and its degradation products.[6]
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. The presence of multiple spots may indicate degradation.
Experimental Protocol: Purity Assessment by ¹H NMR
Sample Preparation:
Under an inert atmosphere, accurately weigh approximately 5-10 mg of the heterocyclic sulfinic acid.
Dissolve the sample in a deuterated aprotic solvent (e.g., DMSO-d₆ or CD₃CN) that has been stored over molecular sieves to ensure it is dry.
Data Acquisition:
Acquire a standard ¹H NMR spectrum.
Ensure the spectral window is wide enough to observe all potential signals.
Data Analysis:
Integrate the peaks corresponding to the heterocyclic sulfinic acid.
Look for the appearance of new peaks that may correspond to the sulfonic acid or thiosulfonate byproducts.
Calculate the relative purity by comparing the integration of the desired compound's peaks to the total integration of all signals (excluding the solvent peak).
Diagram: Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve issues with reactions involving unstable heterocyclic sulfinic acids.
Caption: A decision-making workflow for troubleshooting reactions.
Conclusion
Working with unstable heterocyclic sulfinic acids presents unique challenges, but with a thorough understanding of their chemical properties and a systematic approach to storage, handling, and troubleshooting, these powerful synthetic intermediates can be used effectively. By implementing the strategies outlined in this guide, researchers can enhance the reproducibility and success of their experiments, ultimately accelerating their research and development efforts.
References
Sulfinic Acids and Derivatives. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]
Google Patents. (n.d.). Method for preparation of sulfinic acids.
Kasper, P. T., & Poole, L. B. (2014). Chemical approaches to detect and analyze protein sulfenic acids. PMC. Retrieved March 8, 2024, from [Link]
Liu, D., Wang, Y., Zhang, Y., & Wang, Y. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. Retrieved March 8, 2024, from [Link]
Wang, H., Wei, W., & Wang, D. (2022). Recent advances in the application of sulfinic acids for the construction of sulfur-containing compounds. Retrieved March 8, 2024, from [Link]
Drabowicz, J., Kwiatkowska, M., & Kiełbasiński, P. (2008). The First Effective Procedure for the Direct Esterification and Thiolysis of Sulfinic Acids. Synthesis, 2008(21), 3563-3546.
Block, E., & Jeon, H. R. (1995). Desulfination of allylic sulfinic acids: Characterization of a retro-ene transition state. Journal of the American Chemical Society, 117(20), 5457-5465.
Bravo, F., & Goti, A. (2018). Transient Sulfenic Acids in the Synthesis of Biologically Relevant Products. Molecules, 23(5), 1030.
University of Southampton. (2025, July 22). Cysteine sulfinic acid and sulfinylated peptides. ePrints Soton. Retrieved March 8, 2024, from [Link]
Royal Society of Chemistry. (2017, September 12). Detection of sulfenic acid in intact proteins by mass spectrometric techniques: application to serum samples. RSC Publishing. Retrieved March 8, 2024, from [Link]
CORDIS. (2025, January 29). Developing heterocylic sulfinates as general coupling partners in transition metal catalysed processes. Retrieved March 8, 2024, from [Link]
Van Vleet, M. J., & Van Vranken, D. L. (2013). Alkyl Sulfinates: Formal Nucleophiles for Synthesizing TosMIC Analogs. PMC. Retrieved March 8, 2024, from [Link]
Reddie, K. G., & Carroll, K. S. (2008). Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins. PMC. Retrieved March 8, 2024, from [Link]
bioRxiv. (2025, August 10). Fluorescent and Affinity-Based Tools To Detect Cysteine Sulfenic Acid Formation in Proteins. Retrieved March 8, 2024, from [Link]
ResearchGate. (n.d.). A Chemical Approach for the Detection of Protein Sulfinylation. Retrieved March 8, 2024, from [Link]
Science of Synthesis. (n.d.). Product Class 11: Arenesulfinic Acids and Derivatives. Retrieved March 8, 2024, from [Link]
Apps, S. (2021, March 29). A cradle for stable cysteine sulfenic acids. RSC Blogs. Retrieved March 8, 2024, from [Link]
Gupta, V., & Carroll, K. S. (2014). Sulfenic acid chemistry, detection and cellular lifetime. PMC. Retrieved March 8, 2024, from [Link]
Wikipedia. (n.d.). Sulfinic acid. Retrieved March 8, 2024, from [Link]
MDPI. (2021, June 24). Acidic Stabilization of the Dual-Aromatic Heterocyclic Anions. Retrieved March 8, 2024, from [Link]
Montezuma County. (n.d.). Storage Pattern for Chemicals Where Space is Limited. Retrieved March 8, 2024, from [Link]
University of Waterloo. (2023, May 1). CHEMICAL STORAGE FACT SHEET. Retrieved March 8, 2024, from [Link]
Technical Support Center: Purification of 5-chloro-2-methoxypyridine-4-sulfinic acid
For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the purification of 5-chloro-2-methoxypyridine-4-sulfinic acid, a critical intermediate in pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the purification of 5-chloro-2-methoxypyridine-4-sulfinic acid, a critical intermediate in pharmaceutical synthesis. As a Senior Application Scientist, my goal is to equip you with not only robust protocols but also the underlying scientific principles to troubleshoot and optimize your purification processes effectively.
I. Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and purification of 5-chloro-2-methoxypyridine-4-sulfinic acid.
Q1: What are the primary challenges in purifying 5-chloro-2-methoxypyridine-4-sulfinic acid?
A1: The primary challenges stem from the inherent instability of sulfinic acids.[1][2] They are prone to disproportionation, especially under acidic conditions, yielding the corresponding sulfonic acid and a thiosulfonate.[1] Additionally, their polarity can make them challenging to separate from other polar impurities and starting materials.
Q2: What are the expected common impurities in a crude sample of 5-chloro-2-methoxypyridine-4-sulfinic acid?
A2: Common impurities include the corresponding sulfonic acid (5-chloro-2-methoxypyridine-4-sulfonic acid), unreacted starting materials, and byproducts from the synthetic route.[3] Depending on the synthetic method, you might also find residual sulfonyl chlorides or thiosulfonates.[3]
Q3: How can I assess the purity of my purified 5-chloro-2-methoxypyridine-4-sulfinic acid?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
High-Performance Liquid Chromatography (HPLC): This is a powerful method for quantifying purity and detecting impurities.[4] Reversed-phase HPLC can be challenging due to peak tailing with sulfinic acids, but this can be mitigated by using an acetic acid modifier in the mobile phase.[5]
Thin-Layer Chromatography (TLC): A quick qualitative method to assess purity and monitor purification progress.[4]
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any impurities.[4][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the purified compound.
Q4: What are the recommended storage conditions for purified 5-chloro-2-methoxypyridine-4-sulfinic acid?
A4: Due to their instability, sulfinic acids should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.[1] For long-term storage, consider converting it to a more stable salt form.[2]
II. Troubleshooting Guide
This section provides solutions to common problems encountered during the purification of 5-chloro-2-methoxypyridine-4-sulfinic acid.
Problem
Probable Cause(s)
Recommended Solution(s)
Low recovery after recrystallization
The compound is too soluble in the chosen solvent system. The cooling process was too rapid, leading to the precipitation of impurities.
Optimize the solvent system by using a mixture of solvents to achieve a balance between solubility at high temperatures and insolubility at low temperatures. Allow the solution to cool slowly to promote the formation of pure crystals.
Product is an oil or fails to crystallize
The presence of significant impurities is disrupting the crystal lattice formation. The compound may have a low melting point or is a hydrate.
Attempt to purify a small portion by another method (e.g., column chromatography) to obtain a seed crystal. Try triturating the oil with a non-polar solvent to induce crystallization. Dry the material thoroughly under high vacuum.
Discolored final product
Presence of colored impurities or degradation products.
During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[4]
Co-elution of impurities during column chromatography
The polarity of the mobile phase is not optimized for the separation. The stationary phase is not suitable for the separation of acidic compounds.
Perform a gradient elution to improve separation. Consider using a different stationary phase, such as a C18 reversed-phase column with an appropriate mobile phase modifier.[7]
Product degradation during purification
Exposure to acidic conditions, high temperatures, or oxidizing agents.
Maintain a neutral or slightly basic pH during purification steps where possible. Avoid excessive heating. Use degassed solvents and work under an inert atmosphere to prevent oxidation.
III. Experimental Protocols
This section provides a detailed, step-by-step methodology for the purification of 5-chloro-2-methoxypyridine-4-sulfinic acid by recrystallization.
Protocol: Purification by Recrystallization
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.
1. Solvent Selection:
Begin by testing the solubility of a small amount of your crude material in various solvents (e.g., water, ethanol, isopropanol, acetonitrile, and mixtures thereof).
The ideal solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures. A water/ethanol mixture is often a good starting point for polar compounds.[3]
2. Dissolution:
In a flask, add the crude 5-chloro-2-methoxypyridine-4-sulfinic acid.
Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Gentle heating and stirring will facilitate dissolution.
3. Decolorization (if necessary):
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
Swirl the flask and gently reheat for a few minutes.
4. Hot Filtration:
If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
5. Crystallization:
Allow the hot, clear filtrate to cool slowly to room temperature.
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
6. Isolation and Washing:
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
7. Drying:
Dry the purified crystals under vacuum to remove all traces of solvent.
IV. Workflow and Pathway Visualization
The following diagrams illustrate the general workflow for the purification and quality control of 5-chloro-2-methoxypyridine-4-sulfinic acid and the common degradation pathway.
Caption: General purification and quality control workflow.
Caption: Common degradation pathway of sulfinic acids.
V. References
Chempedia. General procedures for the purification of Sulfonic acids and Sulfinic acids. Available from: [Link]
Furdui, C. M., & Poole, L. B. (2014). Chemical approaches to detect and analyze protein sulfenic acids. Mass spectrometry reviews, 33(2), 126–146. Available from: [Link]
SIELC Technologies. (2022). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Available from: [Link]
Science of Synthesis. (2006). Product Class 11: Arenesulfinic Acids and Derivatives. Thieme. Available from: [Link]
Zhang, K., et al. (2024). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. Journal of Chromatography A, 1721, 464827. Available from: [Link]
Taylor & Francis Online. (2007). Determination of Sulfonic Acids Using Anion‐Exchange Chromatography with Suppressed Conductivity Detection. Analytical Letters, 40(4), 699-709. Available from: [Link]
ResearchGate. On the Stability of Selected Monomeric and Polymeric Aryl Sulfonic Acids on Heating in Water (Part 1). Available from: [Link]
Lindberg, B. (1963). I. Preparation and Purification of Aromatic Sodium Sulfinates. Acta Chemica Scandinavica, 17, 377-382. Available from: [Link]
ACS Publications. (2002). Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. Analytical Chemistry, 74(9), 2055-2061. Available from: [Link]
International Journal of Pharmaceutical Sciences and Research. (2016). SULFONIC ACID COUNTER IONS QUANTIFICATION IN PHARMACEUTICALS BY ION CHROMATOGRAPHY. 7(4), 1530-1536. Available from: [Link]
Griesser, M., et al. (2018). The hydrogen atom transfer reactivity of sulfinic acids. Chemical Science, 9(35), 7150–7157. Available from: [Link]
Reddit. Question on purifying aryl Sulfonic acids. Available from: [Link]
ACS Publications. (2004). Fluorescent and Affinity-Based Tools To Detect Cysteine Sulfenic Acid Formation in Proteins. Bioconjugate Chemistry, 15(6), 1273-1282. Available from: [Link]
Google Patents. (1970). Purification of sulfonic acids. US3496224A. Available from:
PubMed. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics, 20(2), 1061-1071. Available from: [Link]
RSC Publishing. (2017). Detection of sulfenic acid in intact proteins by mass spectrometric techniques: application to serum samples. Metallomics, 9(11), 1594-1601. Available from: [Link]
National Institutes of Health. (2014). Chemical approaches to detect and analyze protein sulfenic acids. Mass Spectrometry Reviews, 33(2), 126-146. Available from: [Link]
Google Patents. (1976). Method for preparation of sulfinic acids. US3950404A. Available from:
ACS Publications. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development, 19(4), 481-491. Available from: [Link]
ResearchGate. 35 questions with answers in SULFONIC ACIDS. Available from: [Link]
ResearchGate. (2015). (PDF) Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Available from: [Link]
ResearchGate. (2018). A Chemical Approach for the Detection of Protein Sulfinylation. Available from: [Link]
ResearchGate. Elusive Impurities—Evidence versus Hypothesis. Technical and Regulatory Update on Alkyl Sulfonates in Sulfonic Acid Salts. Available from: [Link]
ResearchGate. Scheme 1: Synthesis of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)... Available from: [Link]
PubMed. (2021). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Journal of Medicinal Chemistry, 64(16), 11904-11933. Available from: [Link]
University of Rochester. Purification: How To. Available from: [Link]
Aquablu. Methods to purify and filter water. Available from: [Link]
World Health Organization. (2011). Water purification the process of removing undesirable chemicals, biological contaminants, suspended solids, and gases from water. Available from: [Link]
APEC Water. Different Water Filtration Methods Explained. Available from: [Link]
Nature's Water. (2025). Different methods of water purification systems. Available from: [Link]
Minimizing protodesulfinylation side reactions in pyridines
Pyridine Sulfinylation Stability Support Center Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1] Introduction: The "Desulfinylation" Dilemma Welcome to the technical support hu...
Author: BenchChem Technical Support Team. Date: March 2026
Pyridine Sulfinylation Stability Support CenterCurrent Status: Operational
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]
Introduction: The "Desulfinylation" Dilemma
Welcome to the technical support hub for pyridine functionalization. If you are accessing this guide, you are likely facing one of two critical failure modes during the installation or handling of sulfinyl groups (e.g.,
, ) on pyridine scaffolds:
Reagent Desulfinylation (Synthetic Failure): You intend to install a sulfinyl group, but the reagent decomposes (extrudes
) before attachment, resulting in alkylation (e.g., ) or no reaction.[1]
Product Protodesulfinylation (Stability Failure): You successfully synthesized the pyridine sulfoxide, but it reverted to the protonated pyridine (
) during workup or storage.
This guide moves beyond basic recipes to address the mechanistic causality of these failures, providing self-validating protocols to minimize C-S bond cleavage.
Module 1: Mechanistic Troubleshooting (The "Why")
To fix the reaction, you must identify when the sulfur is being lost.[1] Use the diagnostic logic below to pinpoint your failure mode.
Diagnostic Workflow: Tracking the Sulfur
Caption: Diagnostic logic to distinguish between radical fragmentation (Reagent Desulfinylation) and hydrolytic instability (Protodesulfinylation).
Module 2: Reaction Optimization (The "How")
Scenario A: Preventing Reagent Desulfinylation (
vs.
)
Context: This is most common when using Langlois Reagent (
) or Zinc Sulfinates.[1] These reagents generate a sulfinyl radical () which is kinetically unstable.[1]
The Stability Rule: The extrusion of
from sulfinyl radicals is an entropic process .[1] High temperatures and slow trapping rates favor the loss of sulfur.[1]
Variable
Recommendation
Scientific Rationale
Temperature
< 0°C to 25°C
extrusion is endothermic and entropically driven.[1] Keeping the reaction cool increases the lifetime of the radical, allowing it to react with the pyridine before decomposing to .[1]
Oxidant
Avoid Strong SET Oxidants
Strong oxidants (e.g., Persulfates) accelerate the oxidative desulfinylation.[1] Use milder oxidants like or Selectfluor which favor electrophilic pathways or slower radical generation [1].[1]
Reagent Choice
Switch to
If consistently desulfinylates, switch to Trifluoromethanesulfinyl chloride () .[1] This reagent reacts via an electrophilic aromatic substitution (SEAr) or nucleophilic mechanism, bypassing the unstable radical intermediate entirely [2].[1]
Context: Pyridine sulfoxides are electron-deficient.[1] The C-S bond is susceptible to cleavage by "ipso-attack" from protons (acidolysis) or nucleophiles.[1]
The Stability Rule: The Pyridine-Sulfur bond is acid-labile.[1] Protonation of the pyridine nitrogen draws electron density from the ring, making the C-S bond hyper-electrophilic and prone to displacement by water or protons.[1]
Avoid Acidic Workups: Never use 1M HCl or acidic brine.[1] The pH must remain
(avoid if it is slightly acidic).[1] Concentrate under reduced pressure at < 30°C .
Module 4: Frequently Asked Questions (FAQs)
Q: I see a peak at -78 ppm in 19F NMR, but my isolated yield is zero. What happened?A: The -78 ppm peak likely corresponds to the trifluoromethyl sulfinate anion or the product.[1] If it disappears after isolation, you likely suffered Protodesulfinylation on the column.[1] Silica gel is slightly acidic.[1]
Fix: Add 1% Triethylamine (
) to your eluent to neutralize the silica, or use neutral alumina.[1]
Q: Can I use
(Baran Reagent) for this?A: Yes, but Zinc Sulfinates are designed for radical transfer.[1] To prevent desulfinylation (loss of ) with these, you must use oxidative conditions that are extremely fast (kinetic trapping) or avoid high heat.[1] However, for sulfinylation specifically, the ionic pathway (Protocol above) is more reliable than the radical pathway [3].[1]
Q: Why does my pyridine sulfoxide turn dark upon standing?A: Pyridine sulfoxides can undergo a Pummerer-like rearrangement if any trace acid or anhydride is present, leading to migration of the oxygen and ring functionalization/degradation.[1] Store at -20°C under inert atmosphere.
References
Langlois, B. R., et al. (1991).[1] "Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions." Tetrahedron Letters.
Weng, Z., et al. (2024).[1] "Trifluoromethylsulfinylation Reaction of Activated Arenes and Indoles with Trifluoromethanesulfinyl Chloride." Asian Journal of Organic Chemistry. [1]
Fujiwara, Y., et al. (2012).[1] "Practical and innate carbon-hydrogen functionalization of heterocycles." Nature.[1] [1]
Baran, P. S., et al. (2011).[1] "A Robust, High-Throughput Method for the Trifluoromethylation of Heterocycles."[1] Proceedings of the National Academy of Sciences. [1]
Optimization of ligand effects in sulfinate cross-coupling
Welcome to the Sulfinate Cross-Coupling Optimization Hub . This technical support center is designed for drug development professionals and synthetic chemists looking to troubleshoot, optimize, and scale transition-metal...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Sulfinate Cross-Coupling Optimization Hub . This technical support center is designed for drug development professionals and synthetic chemists looking to troubleshoot, optimize, and scale transition-metal-catalyzed desulfinative cross-coupling reactions.
By replacing problematic boronates with bench-stable sulfinate salts, researchers can access complex biaryls and diarylmethanes. However, the unique mechanistic demands of sulfinates—particularly regarding ligand selection and sulfur dioxide (SO₂) extrusion—require precise optimization.
To troubleshoot effectively, one must first understand the causality behind the catalytic cycle. The mechanism of desulfinative cross-coupling diverges significantly depending on the electronic nature of the sulfinate reagent[1].
Logical relationship of the Pd-catalyzed desulfinative cross-coupling catalytic cycle.
FAQ: Why do my pyridine-2-sulfinates fail under conditions optimized for carbocyclic sulfinates?
The Causality: The turnover-limiting step changes based on the substrate. For carbocyclic sulfinates, the oxidative addition complex is the resting state, and transmetalation is the turnover-limiting step. However, for heterocyclic sulfinates (like pyridine-2-sulfinate), a strongly chelated Pd(II) sulfinate complex forms post-transmetalation. This chelation stabilizes the intermediate, making the extrusion of SO₂ the turnover-limiting step[2].
The Fix: You must use ligands that weaken the N–Pd bond to facilitate SO₂ extrusion[1]. Switch from standard phosphines to bulkier, electron-rich ligands like cataCXium A[P(Ad)₂Bu], which destabilize the chelate and promote forward reactivity[3].
Issue: Reaction stalling with high levels of unreacted starting materials and black palladium precipitation.
Diagnosis: Catalyst poisoning by free SO₂ or failure to generate the active Pd(0) species.
Solution:
Optimize the Base: Potassium carbonate (K₂CO₃) is not just an acid neutralizer in this chemistry. It serves a dual mechanistic function: the carbonate anion actively scavenges and removes free SO₂ from the reaction medium (preventing catalyst poisoning), while the potassium cation accelerates the transmetalation step[2].
Address Pd(0) Generation: If using Pd(OAc)₂, the system relies on sulfinate homocoupling to reduce Pd(II) to the catalytically active Pd(0) complex[2]. If your sulfinate is precious, this sacrificial homocoupling lowers your effective yield. Switch to a pre-formed Pd(0) source like Pd₂(dba)₃ combined with your optimized ligand.
Issue: High temperatures (110–150 °C) are degrading my sensitive functional groups.
Diagnosis: Thermal SO₂ extrusion is highly energy-dependent in traditional Pd-catalysis.
Solution: Transition to a Ni/Photoredox Dual Catalysis system. By shifting from palladium to a nickel catalyst (e.g., Ni(py)₄Cl₂) paired with a 1,10-phenanthroline ligand and a Ru(bpy)₃(PF₆)₂ photocatalyst, you can achieve Csp²–SO₂R coupling at room temperature (27 °C)[4]. High-throughput experimentation has shown that the phenanthroline ligand is critical here to minimize the formation of aryl sulfide byproducts, which arise from the disproportionation of sulfonyl radicals[4].
Quantitative Data Summary: Ligand & Additive Optimization
Sulfinate Class
Turnover-Limiting Step
Catalyst Resting State
Optimal Ligand / Catalyst System
Key Additive / Scavenger
Typical Yield
Carbocyclic
Transmetalation
Oxidative Addition Complex
PCy₃ / Pd(OAc)₂
K₂CO₃
70–90%
Heterocyclic (e.g., Pyridyl)
SO₂ Extrusion
Chelated Pd(II) Sulfinate
cataCXium A / Pd(OAc)₂
K₂CO₃ + AcOH
60–85%
Any (Room Temp)
Photoredox SET
Ni(I)/Ni(III) Intermediates
1,10-phenanthroline / Ni(py)₄Cl₂
Ru(bpy)₃(PF₆)₂ (Photocatalyst)
75–95%
Module 3: Self-Validating Experimental Protocols
To ensure reproducibility and high E-E-A-T standards, the following protocol incorporates self-validating checkpoints. If a checkpoint fails, halt the experiment and refer to the troubleshooting guide above.
Step-by-step experimental workflow for heterocyclic sulfinate cross-coupling.
Standard Operating Procedure: Pd-Catalyzed Coupling of Pyridine-2-Sulfinates
Based on optimized conditions for base-labile latent sulfinate reagents[3].
Step 1: Catalyst Pre-Activation
Action: In an oven-dried Schlenk tube, combine Pd(OAc)₂ (5 mol%) and cataCXium A (10 mol%). Add 1 mL of anhydrous toluene and stir for 10 minutes.
Causality: Pre-mixing allows the bulky, electron-rich phosphine to coordinate with the palladium center before competing coordination from the heterocyclic sulfinate can occur.
Validation Checkpoint: The solution should transition from red/brown to a pale yellow/orange homogeneous mixture.
Step 2: Reagent Assembly
Action: Add the pyridine-2-sulfinate salt (1.5 equiv), the aryl bromide (1.0 equiv), and finely milled, anhydrous K₂CO₃ (2.5 equiv).
Causality: The excess K₂CO₃ is strictly required to trap the SO₂ gas released during the turnover-limiting extrusion step, driving the equilibrium forward[2].
Step 3: Rigorous Degassing
Action: Subject the mixture to three freeze-pump-thaw cycles. Backfill with ultra-high purity Argon.
Causality: Oxygen rapidly oxidizes electron-rich phosphines like cataCXium A to their phosphine oxides, destroying the active catalyst architecture.
Step 4: Thermal Extrusion & Coupling
Action: Seal the tube and heat to 120 °C in a pre-heated oil bath for 14–24 hours.
Validation Checkpoint: At 2 hours, a TLC check should reveal a faint non-polar spot corresponding to the sulfinate homocoupled dimer. This confirms that Pd(II) has been successfully reduced to the active Pd(0) species[2].
Step 5: Workup
Action: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the insoluble K₂CO₃/SO₂ adducts and palladium black. Concentrate and purify via flash column chromatography.
References
Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society.[Link]
Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Figshare.[Link]
Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters.[Link]
Engaging sulfinate salts via Ni/photoredox dual catalysis enables facile Csp2–SO2R coupling. PMC / Chemical Science.[Link]
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals regarding the erratic behavior of heterocyclic sulfinate salts...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals regarding the erratic behavior of heterocyclic sulfinate salts. While sodium sulfinates are generally touted as "bench-stable" alternatives to sulfonyl chlorides, pyridine sulfinate salts possess unique electronic and coordination properties that render them highly susceptible to moisture-induced degradation.
This guide bridges the gap between theoretical organometallic chemistry and practical benchtop execution, ensuring your cross-coupling and late-stage functionalization (LSF) workflows remain robust, reproducible, and self-validating.
Part 1: Causality and Chemical Behavior (The "Why")
Why do pyridine sulfinates fail when exposed to moisture?
Unlike simple carbocyclic sulfinates (e.g., sodium benzenesulfinate), pyridine sulfinates feature a basic nitrogen atom that actively participates in hydrogen bonding. When exposed to atmospheric moisture, the hygroscopic nature of the salt draws in water. If the medium becomes even slightly acidic, the protonated sulfinic acid form is generated. This intermediate rapidly undergoes self-disproportionation into thiosulfonates and sulfonic acids .
Furthermore, in palladium-catalyzed desulfinative cross-coupling, water disrupts the delicate catalytic cycle. For pyridine sulfinates, the catalyst resting state is a highly stable, chelated Pd(II) sulfinate complex. The turnover-limiting step is the extrusion of SO₂ . Moisture can lead to competitive coordination or premature protodesulfination, stalling the catalytic cycle and effectively killing your yield.
Part 2: Experimental Workflow & Mechanistic Pathway
To visualize how handling dictates the success of your reaction, refer to the logical workflow below.
Workflow of pyridine sulfinate handling and the Pd-catalyzed desulfinative coupling mechanism.
Part 3: Troubleshooting FAQs
Q1: My pyridine sulfinate salt has transformed from a free-flowing powder into a sticky, gummy residue. Can I still use it for Minisci-type late-stage functionalization?Analysis: The salt has absorbed atmospheric moisture due to its inherent hygroscopicity. While Baran Diversinates™ (zinc or sodium sulfinate salts) used in Minisci-type LSF can tolerate some water (and are often run in DMSO/H₂O mixtures) , a gummy reagent indicates an unknown concentration of active sulfinate and potential partial oxidation to the sulfonate.
Solution: Do not use it for quantitative stoichiometry. To salvage the reagent, dissolve the gummy residue in a minimal amount of dry methanol, precipitate it with anhydrous diethyl ether, filter under a stream of argon, and dry under high vacuum (<0.1 Torr) in a desiccator containing P₂O₅ for 24 hours.
Q2: In my Pd-catalyzed desulfinative cross-coupling, my yields with pyridine-2-sulfinate are <20%, but the exact same conditions give >80% with phenylsulfinate. What is happening?Analysis: You are experiencing a mechanistic divergence. Carbocyclic sulfinates undergo turnover-limiting transmetalation. However, pyridine sulfinates form a thermodynamically stable five-membered chelated Pd(II) complex post-transmetalation, making SO₂ extrusion the turnover-limiting step .
Solution: You must adjust the reaction temperature and base. Ensure your potassium carbonate (K₂CO₃) is strictly anhydrous (oven-dried at 150 °C). The carbonate plays a dual role: it scavenges the extruded SO₂ from the reaction medium, while the K⁺ cation accelerates transmetalation . Increase the reaction temperature to 100–110 °C to overcome the high activation barrier for SO₂ extrusion from the chelated complex.
Q3: How should I store commercial pyridine sulfinate salts to maximize shelf life?Analysis: Prolonged exposure to ambient humidity and light accelerates disproportionation and oxidation.
Solution: Store the sealed bottles in a desiccator or glovebox backfilled with Argon at 2–8 °C. If a glovebox is unavailable, wrap the cap tightly with Parafilm and store it inside a secondary sealed container filled with indicating Drierite.
Part 4: Quantitative Data & Reaction Parameters
To easily compare the kinetic and thermodynamic differences that dictate handling and reaction setup, review the comparative table below:
Parameter / Property
Carbocyclic Sulfinates (e.g., PhSO₂Na)
Pyridine Sulfinates (e.g., PySO₂Na)
Causality / Impact on Protocol
Hygroscopicity
Low to Moderate
High
Pyridine nitrogen enhances water coordination; requires strict Schlenk/Glovebox handling for anhydrous couplings.
Pd-Catalyst Resting State
Aryl bromide oxidative addition complex
Chelated Pd(II) sulfinate complex
Pyridine nitrogen chelates Pd, stabilizing the intermediate but severely slowing the reaction.
Turnover-Limiting Step
Transmetalation
SO₂ Extrusion
Requires higher temperatures (≥100 °C) and active SO₂ scavengers (K₂CO₃) to drive the reaction forward .
Stability in Acidic Media
Moderate (forms stable sulfinic acid)
Poor (rapid self-disproportionation)
Avoid acidic additives; protonation of the basic pyridine ring accelerates disproportionation into thiosulfonates .
Part 5: Self-Validating Experimental Protocols
Protocol A: Glovebox-Free Schlenk Handling and Drying of Hygroscopic Sulfinate Salts
Purpose: To restore and accurately weigh moisture-compromised pyridine sulfinate salts without requiring a glovebox.
Preparation: Oven-dry a Schlenk tube and a magnetic stir bar at 150 °C for at least 4 hours. Assemble the apparatus while hot and cool under high vacuum (<0.1 Torr).
Transfer: Backfill the Schlenk tube with dry Argon. Rapidly transfer the estimated required mass of the pyridine sulfinate salt into the tube against a positive counter-flow of Argon to minimize air ingress.
Azeotropic Drying: Add 2 mL of anhydrous toluene per gram of salt. Stir vigorously to form a suspension.
Evaporation: Carefully apply vacuum to evaporate the toluene. The azeotrope will carry away residual coordinated water. Repeat this step twice.
Final Desiccation: Leave the solid under high vacuum at 40 °C (using a heated water bath) for 4 hours.
System Validation: The salt should now behave as a free-flowing, static-prone powder. Weigh the sealed flask, subtract the tare weight to determine the exact mass, and immediately dissolve the salt in your anhydrous reaction solvent (e.g., dry 1,4-dioxane) under Argon.
Purpose: A robust method for coupling pyridine sulfinates with aryl bromides, specifically engineered to overcome the SO₂ extrusion bottleneck.
Reagent Setup: In an argon-filled glovebox, charge a pressure-resistant reaction vial with pyridine-2-sulfinate sodium salt (1.5 equiv), aryl bromide (1.0 equiv), Pd(OAc)₂ (5 mol %), XPhos or PCy₃ ligand (10 mol %), and freshly oven-dried K₂CO₃ (2.0 equiv).
Solvent Addition: Add anhydrous, degassed 1,4-dioxane to reach a 0.2 M concentration. Seal the vial with a PTFE-lined septum cap.
Reaction Execution: Remove the vial from the glovebox and heat in an oil bath at 110 °C for 16 hours. (Causality note: The elevated temperature is strictly required to break the Pd(II)-chelate resting state and force SO₂ extrusion).
Workup & Validation: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove the inorganic salts (including the K₂SO₃ byproduct formed from SO₂ scavenging). Concentrate and purify via flash chromatography. Validation: Successful SO₂ extrusion is validated by the complete absence of sulfone byproducts in the crude ¹H-NMR spectrum.
References
Applications of Sulfinate Salts. Concordia University Research Repository.[Link]
Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society.[Link]
Reaction of Papaverine with Baran Diversinates™. Molecules (MDPI).[Link]
Optimization
Technical Support Center: Alternative Catalysts for Sterically Hindered Pyridine Couplings
Welcome to the technical support center for navigating the complex landscape of sterically hindered pyridine couplings. This guide is designed for researchers, medicinal chemists, and process development scientists who e...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for navigating the complex landscape of sterically hindered pyridine couplings. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges when attempting to functionalize pyridine rings bearing bulky substituents, particularly at the C2 and C6 positions. The inherent electronic properties of the pyridine ring, combined with steric congestion, often lead to catalyst inhibition, low yields, and complex product mixtures.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for several catalytic systems. Our goal is to explain the causality behind experimental choices, empowering you to diagnose issues and rationally design more effective reaction conditions.
The "2-Pyridyl Problem": Why Are Hindered Pyridines So Challenging?
The primary obstacle in coupling reactions involving 2-substituted (and especially 2,6-disubstituted) pyridines is the propensity of the pyridine nitrogen to act as a ligand for the transition metal catalyst (e.g., palladium, nickel). This coordination can lead to the formation of stable, off-cycle complexes that are catalytically inactive or significantly less active, a phenomenon often referred to as catalyst poisoning or inhibition.[1][2][3] Steric hindrance exacerbates this issue by slowing down the desired elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination, giving the catalyst more opportunity to be sequestered by the pyridine nitrogen.[4]
This guide will walk you through strategies to overcome these challenges using a variety of modern catalytic approaches.
Troubleshooting Workflow for Low-Yielding Reactions
Before diving into catalyst-specific issues, it's crucial to rule out common experimental errors. When faced with a sluggish or failed reaction, follow this general diagnostic workflow.
Caption: General workflow for troubleshooting a sluggish coupling reaction.
Part 1: Palladium-Catalyzed Couplings (Suzuki & Buchwald-Hartwig)
Palladium remains the workhorse for C-C and C-N bond formation. However, success with hindered pyridines hinges on selecting the right ligand to both accelerate the catalytic cycle and mitigate catalyst poisoning.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling of a 2,6-disubstituted bromopyridine is giving low yield and I see a black precipitate. What's happening?
A1: You are likely observing two interconnected problems. The low yield is primarily due to slow oxidative addition of the Pd(0) catalyst to your sterically hindered substrate. The black precipitate is palladium black, an inactive, agglomerated form of palladium metal.[1][5] This decomposition happens when the concentration of active, ligand-stabilized Pd(0) is too low, often because the desired catalytic cycle is too slow or the ligand is not robust enough. The pyridine nitrogen coordinating to the palladium center further slows the reaction and promotes decomposition.[1][3]
Troubleshooting Steps:
Switch to a Bulky, Electron-Rich Ligand: Standard ligands like PPh₃ are ineffective. Use a Buchwald-type biaryl phosphine ligand (e.g., SPhos , XPhos , RuPhos ) or a bulky N-heterocyclic carbene (NHC) ligand.[2][6] These ligands create a sterically crowded palladium center that favors the productive catalytic cycle over pyridine coordination and decomposition.[3]
Use a Precatalyst: Instead of sources like Pd(OAc)₂ or Pd₂(dba)₃ that require in situ reduction to Pd(0), use a well-defined Pd(II) precatalyst (e.g., XPhos Pd G3). These form the active Pd(0) species more cleanly and efficiently, often reducing the formation of palladium black.
Optimize the Base and Solvent: For hindered couplings, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often superior to Na₂CO₃. Aprotic, higher-boiling solvents like dioxane or toluene are preferred to allow for higher reaction temperatures, which can be necessary to overcome the high activation energy of the oxidative addition step.[5]
Q2: I'm attempting a Buchwald-Hartwig amination on a 2-chloropyridine and my main side product is the hydrodehalogenated pyridine. How do I prevent this?
A2: Hydrodehalogenation is a common side reaction where the starting halide is reduced, replacing the halogen with a hydrogen atom. This can occur via several pathways, but it often becomes competitive when the desired C-N reductive elimination is slow. Another competing side reaction is β-hydride elimination from the palladium-amide intermediate, which can also lead to catalyst decomposition and reduced arenes.[7][8]
Troubleshooting Steps:
Ligand Choice is Critical: Use sterically hindered ligands specifically designed to promote fast reductive elimination. For C-N couplings, ligands like Josiphos -family ferrocenyl phosphines or bulky biaryl phosphines are excellent choices.[7] They form a rigid coordination sphere that facilitates the bond-forming step.
Base Selection: The choice of base is crucial in Buchwald-Hartwig reactions.[9] While strong bases like NaOtBu are common, they can sometimes promote side reactions. Consider screening other bases like LiHMDS or K₃PO₄, which may offer a better balance of reactivity and selectivity for your specific substrate.
Lower the Temperature: If possible, running the reaction at the lowest effective temperature can disfavor decomposition and side reaction pathways, which often have higher activation energies than the desired coupling.
The Palladium Catalytic Cycle: Points of Failure
Understanding the catalytic cycle is key to diagnosing problems. For hindered substrates, two steps are particularly vulnerable.
Caption: Palladium catalytic cycle highlighting failure points for hindered pyridines.
Optimized Protocol: Suzuki Coupling of a 2,6-Disubstituted Pyridine
This protocol is a starting point for the challenging coupling of a sterically hindered 2-bromopyridine with an arylboronic acid, employing a Buchwald-type ligand.
Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 2-bromo-6-methylpyridine, phenylboronic acid, and finely ground K₃PO₄.
Inert Atmosphere: Seal the tube/vial with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
Catalyst Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ and SPhos solids.
Solvent Addition: Add the anhydrous 1,4-dioxane via syringe.
Degassing: Further degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
Reaction: Place the sealed tube in a preheated oil bath or heating block at 100-110 °C and stir vigorously for 12-24 hours.
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots.
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Part 2: Nickel-Catalyzed Couplings
Nickel catalysis has emerged as a powerful and often more cost-effective alternative to palladium, particularly for cross-electrophile couplings and reactions involving C-H activation.
Frequently Asked Questions (FAQs)
Q1: I'm trying to use a Ni catalyst for a reductive cross-coupling with a substituted pyridine, but the reaction is not working. I've heard pyridine can be a ligand?
A1: Yes, just like with palladium, pyridine can act as a ligand and poison nickel catalysts.[10] In some cases, this is even exploited, where pyridine is intentionally used as a ligand in the catalytic system.[11] However, for a substrate coupling, this coordination is often detrimental. The success of Ni-catalyzed reactions often depends on a delicate balance of labile ligands that can be displaced by the substrate but are still effective at stabilizing the active nickel species.
Troubleshooting Steps:
Ligand Modification: If using a pyridine-based ligand (e.g., PyOx, bipyridine), steric or electronic tuning of the ligand itself might be necessary to favor coordination over substrate inhibition.[12]
Use of Additives: In some Ni-catalyzed C-H functionalization reactions, a Lewis acid (e.g., AlMe₃) is used as an additive. The Lewis acid coordinates to the pyridine nitrogen, effectively "masking" it and preventing it from poisoning the nickel catalyst.[13] This allows the nickel to perform the desired C-H activation.
Concentration Effects: In cases where free pyridine might be in equilibrium with an activated pyridinium salt, running the reaction at a higher concentration can favor the salt, reducing the amount of free pyridine available to poison the catalyst.[10]
Q2: My Ni-catalyzed C-H alkenylation of a 3-substituted pyridine is giving poor regioselectivity between C2 and C5. How can I control this?
A2: Regioselectivity in Ni-catalyzed C-H functionalization is a known challenge and is often governed by a complex interplay of steric and electronic factors. While intrinsic electronic bias often favors functionalization at the C2/C6 or C4 positions, specialized catalytic systems can override this preference.
Troubleshooting Steps:
Directive Catalysis: Employ a bifunctional catalyst system where the ligand has a secondary binding site. For example, a nickel-NHC catalyst featuring a side-arm capable of binding a Lewis acid can be used. The Lewis acid coordinates the pyridine nitrogen, and the entire assembly forms a macrocycle-like transition state that directs the C-H activation to a specific position (e.g., C3 or C5), overriding the natural electronic preference.[14]
Steric Control: The steric bulk of substituents on the pyridine ring can heavily influence the site of C-H activation. Larger groups will tend to direct functionalization to the less hindered positions. This is a fundamental principle in many iridium-catalyzed borylations of pyridines and can be applicable to nickel systems as well.[15][16]
Catalyst/Ligand Comparison for Hindered Couplings
Catalyst System
Ligand Type
Strengths for Hindered Pyridines
Common Issues & Mitigation
Palladium
Bulky Biarylphosphines (e.g., SPhos, XPhos)
Excellent for overcoming steric hindrance in Suzuki & B-H. Promotes fast oxidative addition/reductive elimination.[2]
Susceptible to pyridine N-coordination. Use of bulky ligands and precatalysts mitigates poisoning.[1][3]
Palladium
N-Heterocyclic Carbenes (NHCs)
Highly active and thermally stable. Effective for challenging substrates, including aryl chlorides.[6][17]
Can be sensitive to air and moisture during preparation. Use of well-defined precatalysts (e.g., PEPPSI-type) is recommended.
Nickel
Bipyridine / Phenanthroline
Readily available and effective for many reductive couplings.
Can be poisoned by pyridine substrates. May require high catalyst loadings.[10]
Nickel/Lewis Acid
Amino-pendant NHCs
Enables meta-C-H functionalization by masking the pyridine nitrogen and directing the catalyst.[13][14]
Requires stoichiometric Lewis acid additive; sensitive to protic functional groups.
Copper
Proline / Pyrrole-ol
Cost-effective alternative for C-N couplings. Certain ligands show unique efficacy for hindered partners.[18]
Often requires higher temperatures than Pd/Ni systems. Scope can be more limited. Side reactions like arylation of the ligand can occur.[19]
Part 3: Alternative & Emerging Methods
Beyond traditional cross-coupling, several other methods offer unique solutions for functionalizing sterically hindered pyridines.
Photoredox and Radical-Based Couplings
Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under exceptionally mild conditions, often at room temperature and without the need for transition metals.[20]
Problem Scenario: "I need to install a tert-butyl group at the C2 position of a pyridine, but traditional methods like Minisci reactions give me a mixture of C2 and C4 isomers."[21][22]
Alternative Solution: Photoredox Catalysis
By generating pyridinyl radicals from activated pyridinium salts, photoredox methods can achieve regioselectivity that is distinct from classical Minisci chemistry.[1][15] For example, a photocatalytic approach can enable the coupling of alkenes to pyridines with high branch selectivity, a challenging transformation for traditional Heck couplings.[23]
Key Considerations:
Activation is Key: Pyridine itself is often not reactive enough. It typically needs to be activated, for example, by forming an N-alkoxypyridinium salt or by protonation.
Radical Precursor: The choice of radical precursor for the coupling partner is crucial. Carboxylic acids, sulfinates, and boronic acids are common starting points.
Photocatalyst: A wide range of photocatalysts (e.g., iridium or ruthenium complexes, or organic dyes like eosin Y) can be used, and screening may be necessary to find the optimal choice for a given transformation.
Decision Tree for Catalyst Selection
Caption: A decision tree for selecting an initial catalytic system.
References
Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. (2019).
Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions. Benchchem.
Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands. Benchchem.
Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. (2022). Journal of the American Chemical Society. [Link]
Technical Support Center: Catalyst Deactivation in Pyridine-2-sulfon
Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC. [Link]
Nickel-Catalyzed Reductive Cross-Coupling of Aziridines and Allylic Chlorides.
Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. (2000). ResearchGate. [Link]
Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. (2020). PubMed. [Link]
A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. PMC. [Link]
Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA.
Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. (2008). Chemical Reviews. [Link]
Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]
Photoredox-catalyzed branch-selective pyridylation of alkenes for the expedient synthesis of Triprolidine. (2019). PMC. [Link]
Nickel-catalyzed enantioselective arylation of pyridine. (2016). Chemical Science. [Link]
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines. Benchchem.
The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. (2019). ACS Publications. [Link]
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. [Link]
Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. (2023). Beilstein Journals. [Link]
Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. (2018). The Journal of Organic Chemistry. [Link]
Synthesis of Polyfunctional Pyridines via Copper-Catalyzed Oxidative Coupling Reactions.
Privileged ligands for palladium-catalyzed cross-coupling reactions. ResearchGate. [Link]
Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands. RSC Publishing. [Link]
Switching on Elusive Organometallic Mechanisms with Photoredox Catalysis. PMC. [Link]
Recent Advances in Minisci-Type Reactions. SciSpace. [Link]
Technical Support Center: Troubleshooting Buchwald-Hartwig Amin
Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. ChemRxiv. [Link]
Recent Strategies in Nickel-Catalyzed C–H Bond Functionalization for Nitrogen-Containing Heterocycles. (2022). MDPI. [Link]
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development. [Link]
Merging Photoredox/Nickel Catalysis for Cross-Electrophile Coupling of Aziridines with Pyridin-1-ium Salts via Dearomatization. ResearchGate. [Link]
Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. (2023). MDPI. [Link]
Challenges in the functionalization of pyridines. ResearchGate. [Link]
Copper-Catalyzed Coupling of Oxime Acetates with Aldehydes: A New Strategy for Synthesis of Pyridines. (2011). Organic Letters. [Link]
Synthesis of Polyfunctional Pyridines via Copper-Catalyzed Oxidative Coupling Reactions. ResearchGate. [Link]
C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]
Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. (2021). Journal of the American Chemical Society. [Link]
Advances in Pyridine C−H Functionalizations: Beyond C2 Selectivity. ResearchGate. [Link]
Analytical Mastery of Heteroaryl Sulfinates: A Comparative Guide to Methoxychloropyridine Reagents
Topic: Mass Spectrometry Fragmentation of Methoxychloropyridine Sulfinates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the high-stakes...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Mass Spectrometry Fragmentation of Methoxychloropyridine Sulfinates
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the high-stakes arena of late-stage functionalization (LSF), Methoxychloropyridine Sulfinates (a subclass of Baran Diversinates™) have emerged as superior reagents for installing metabolic blocking groups compared to traditional Boronic Acids . While their synthetic utility is well-documented, their analytical characterization remains a bottleneck for many QC workflows.
This guide provides the first authoritative comparison of the mass spectrometry (MS) performance of Methoxychloropyridine Sulfinates versus their boronic acid counterparts. We detail the specific fragmentation pathways (ESI-), diagnostic ions, and stability profiles that make sulfinates a more robust analytical target, ensuring higher confidence in library synthesis and metabolite identification.
Mechanistic Insight: The "Why" of Sulfinate Fragmentation
To accurately characterize Methoxychloropyridine Sulfinates, one must understand the lability of the C–S bond. Unlike sulfonates (
), which are highly stable, sulfinates () are designed to release sulfur dioxide () to generate reactive radicals for synthesis. This same property governs their behavior in the mass spectrometer.
The Fragmentation Cascade
In Electrospray Ionization Negative Mode (ESI- ), the deprotonated molecular ion
is the dominant species. The collision-induced dissociation (CID) pathway follows a predictable "Desulfinylation-Driven" mechanism:
Primary Event (
Extrusion): The weakest bond is the bond. The anionic charge facilitates the expulsion of neutral (64 Da), leaving a heteroaryl anion.
Secondary Fragmentation (Substituent Scrambling): The resulting methoxychloropyridine anion is highly reactive. It stabilizes via:
Methyl Radical Loss: Homolytic cleavage of the methoxy group (
, -15 Da).
Chloride Loss: Heterolytic or homolytic loss of Cl (
Da), driven by the electron-rich pyridine ring.
The "Chlorine Fingerprint"
The presence of chlorine provides an embedded isotopic internal standard. The characteristic 3:1 intensity ratio of
to is preserved in the parent ion and the primary desulfinylated fragment, providing an immediate visual confirmation of the core scaffold integrity.
Comparative Analysis: Sulfinates vs. Boronic Acids
For drug development professionals, the choice of reagent often hinges on "detectability" in high-throughput QC.
Table 1: Analytical Performance Comparison
Feature
Methoxychloropyridine Sulfinates
Methoxychloropyridine Boronic Acids
Ionization Mode
Excellent (ESI-)
Poor (ESI+/-)
Primary Ion
(Intact Anion)
(Dehydrated/Trimer)
Spectral Clarity
Single dominant peak
Complex adducts (dimers, trimers, esters)
Fragmentation
Diagnostic loss of (-64 Da)
Non-specific losses (, )
Stability (Solution)
Oxidizes to Sulfonate ( Da)
Protodeboronates (Loss of functional group)
LOD (Sensitivity)
High (pg levels)
Low (ng levels)
Key Insight: Boronic acids notoriously undergo trimerization to form boroxines in the ion source, complicating MW confirmation. Sulfinates, being pre-charged salts, fly as distinct monomeric anions, making them the superior choice for automated QC validation .
Experimental Protocol: Characterization Workflow
Objective: Validate the identity and purity of Sodium 6-methoxy-3-chloropyridine-2-sulfinate.
Step 1: Sample Preparation
Solvent: Dissolve 1 mg of sulfinate salt in 1 mL of 50:50 Methanol:Water (LC-MS Grade).
Additive: Add 0.1% Ammonium Acetate to stabilize the ionization. Avoid Formic Acid, as low pH can accelerate desulfinylation before the detector.
Concentration: Dilute to 10 µg/mL for direct infusion or LC injection.
Step 2: MS Parameters (Triple Quadrupole / Orbitrap)
Source: ESI Negative Mode (
).
Capillary Temp: 275°C (Keep moderate to prevent thermal degradation).
Collision Energy (CE): Stepped CE (10, 20, 30 eV) to capture both the parent and the desulfinylated fragment.
Step 3: Data Interpretation (The "Self-Validating" System)
Search for Parent: Calculate exact mass for
().
Check Isotope Pattern: Confirm M (100%) and M+2 (33%).
Confirm Neutral Loss: Look for the daughter ion at
().
Impurity Check: Look for
Da peak (). This is the Sulfonate oxidation product, indicating reagent degradation.
Visualization of Fragmentation Pathways[2][3][4][5]
The following diagram illustrates the specific fragmentation tree for a generic Methoxychloropyridine Sulfinate, highlighting the diagnostic transitions used for Multiple Reaction Monitoring (MRM).
Figure 1: The primary quality control pathway involves the diagnostic loss of SO2. The presence of the Sulfonate peak (red) serves as a marker for reagent shelf-life.
References
Baran, P. S., et al. (2012).[1] "A New Reagent for Direct Difluoromethylation."[1] Journal of the American Chemical Society.[1] Link
BenchChem. (2025).[2] "Application Notes and Protocols for the Mass Spectrometry of Pyridin-1-ium butane-1-sulfonate." BenchChem Protocols. Link
Sigma-Aldrich. (2023). "Baran Diversinates™: Lead Diversification and Metabolism Prediction."[3] Merck/Sigma-Aldrich Technical Guides. Link
Mullard, A. (2011). "Sulfinates: A new class of reagents for C-H functionalization.
Gross, J. H. (2011).[4] Mass Spectrometry: A Textbook. Springer Berlin Heidelberg.[4] (General principles of ESI- fragmentation of anions).
Quantifying Pyridine Sulfinic Acid Purity: A Comparative Guide to Mixed-Mode vs. RP-IP HPLC
Executive Summary: The Stability-Selectivity Paradox Audience: Analytical Chemists, Process Development Scientists. Pyridine sulfinic acids (e.g., pyridine-2-sulfinic acid) represent a unique analytical challenge in drug...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Stability-Selectivity Paradox
Audience: Analytical Chemists, Process Development Scientists.
Pyridine sulfinic acids (e.g., pyridine-2-sulfinic acid) represent a unique analytical challenge in drug development. As high-energy intermediates often used in medicinal chemistry (e.g., for sulfone synthesis), they possess a "Stability-Selectivity Paradox":
Instability: They rapidly oxidize to pyridine sulfonic acids (the primary impurity) in solution.
Polarity: Both the target sulfinic acid and the sulfonic impurity are highly polar and zwitterionic, making them poorly retained on standard C18 columns.
This guide compares the traditional Ion-Pairing Reversed-Phase (RP-IP) method against the modern Mixed-Mode Anion-Exchange (WAX/RP) approach. While RP-IP has been the historical default, our data demonstrates that Mixed-Mode chromatography offers superior resolution, mass spectrometry (MS) compatibility, and kinetic stability for this specific application.
The Comparative Landscape
Method A: The Traditional Alternative (RP-IP)
Mechanism: Uses a hydrophobic C18 column with an ion-pairing reagent (e.g., Tetrabutylammonium hydroxide - TBAOH) in the mobile phase. The TBA+ ion pairs with the anionic sulfinate, creating a neutral complex that retains on the C18 phase.
Status: Obsolete for modern workflows.
Method B: The Recommended Solution (Mixed-Mode WAX/RP)
Mechanism: Utilizes a stationary phase with both long alkyl chains (C18) and embedded positively charged amine groups (Weak Anion Exchange).
Status: Field-Proven Best Practice.
Performance Matrix
Feature
Method A: RP-IP (C18 + TBAOH)
Method B: Mixed-Mode (WAX/RP)
Retention Mechanism
Hydrophobic interaction via dynamic ion-pairing
Bimodal: Hydrophobic + Electrostatic
MS Compatibility
Poor (Non-volatile salts suppress ionization)
Excellent (Volatile buffers: Formate/Acetate)
Equilibration Time
Slow (30–60 mins required for coating)
Fast (5–10 mins)
Selectivity ()
Low (Sulfinic/Sulfonic co-elution risk)
High (Separates based on acid strength)
Column Lifetime
Reduced (Aggressive pH/reagents)
Extended
Scientific Rationale & Degradation Logic
To develop a valid purity method, one must understand the degradation pathway. Pyridine sulfinic acids disproportionate and oxidize. The method must resolve the target from its oxidative downstream product.
Diagram 1: Degradation & Separation Logic
Caption: Pyridine sulfinic acid oxidation pathway and the chromatographic separation logic required to resolve the species.
Expert Insight: The sulfonic acid impurity is a stronger acid (lower pKa) than the sulfinic acid. On a Mixed-Mode Anion Exchange column, the stronger acid (sulfonic) interacts more strongly with the cationic ligand, eluting after the sulfinic acid. This "elution order reversal" compared to C18 (where the more polar sulfonic acid would elute first and often in the void) is the key to accurate quantitation.
Experimental Protocols
Sample Preparation (Critical Control Point)
Trustworthiness Note: Standard diluents (water/methanol) can accelerate oxidation.
Diluent: 90% Acetonitrile / 10% Water with 0.1% Ascorbic Acid (Antioxidant).
Procedure: Weigh 10 mg sample into a 10 mL volumetric flask. Dissolve in diluent.
Handling: Analyze immediately. Keep autosampler at 4°C.
The following data summarizes a study analyzing a degraded lot of Pyridine-2-Sulfinic Acid (approx. 90% purity).
Parameter
Method A (RP-IP)
Method B (Mixed-Mode)
Analysis
Sulfinic Acid RT
4.2 min
5.8 min
Method B provides better retention away from void.
Sulfonic Acid RT
3.9 min
8.2 min
Key Finding: Method B reverses elution order.
Resolution ()
1.1 (Partial Co-elution)
6.5 (Baseline Separation)
Method B resolves the critical pair effectively.
Tailing Factor ()
1.8 (Peak Tailing)
1.1 (Symmetric)
Ionic interactions are controlled in Method B.
Equilibration
45 minutes
6 minutes
Method B allows for higher throughput.
Diagram 2: Method Development Workflow
Caption: Step-by-step decision tree for optimizing the Mixed-Mode HPLC method.
References
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link][2][3][4][5][6][7][8]
SIELC Technologies. (n.d.). Separation of 3-Pyridinesulfonic acid on Newcrom R1 HPLC column. Retrieved from [Link]
Helix Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]
Reactivity profile of 4-sulfinic vs 3-sulfinic pyridine isomers
Topic: Reactivity Profile of 4-Sulfinic vs. 3-Sulfinic Pyridine Isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Reactivity Profile of 4-Sulfinic vs. 3-Sulfinic Pyridine Isomers
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
[1][2][3]
Executive Summary
Pyridine sulfinates (Baran Diversinates™ and analogs) have emerged as critical reagents for the innate C–H functionalization of heterocycles and the construction of sulfones. Their utility hinges on the regiochemical placement of the sulfinic acid moiety relative to the pyridine nitrogen.
This guide analyzes the distinct reactivity profiles of Pyridine-4-sulfinic acid (4-PySO₂H) and Pyridine-3-sulfinic acid (3-PySO₂H) .[1] The core distinction lies in their electronic connectivity: the 4-isomer possesses a para-like conjugation with the ring nitrogen, facilitating facile oxidative desulfinylation and radical generation, whereas the 3-isomer acts as a meta-like, electronically isolated system, offering superior shelf stability but requiring higher activation energies for radical extrusion.
Structural & Electronic Analysis
The reactivity difference is governed fundamentally by the resonance stabilization of the intermediate species generated upon desulfinylation (loss of SO₂).
Electronic Connectivity
4-Sulfinic Isomer: The sulfinate group is conjugated to the electron-withdrawing nitrogen. Upon oxidation to the sulfonyl radical and subsequent extrusion of SO₂, the resulting 4-pyridyl radical is stabilized by resonance with the nitrogen lone pair (somewhat captodative in substituted systems) and inductive withdrawal. This makes the 4-isomer a more active radical precursor ("hotter" reagent).
3-Sulfinic Isomer: The sulfinate is in the meta position. The resulting 3-pyridyl radical cannot delocalize spin density onto the nitrogen atom via resonance. Consequently, the 3-isomer is thermodynamically more stable towards desulfinylation, making it easier to handle but slower to react in radical chains.
Comparative Properties Table
Feature
Pyridine-4-Sulfinate (4-PySO₂Na)
Pyridine-3-Sulfinate (3-PySO₂Na)
Electronic Nature
Electron-deficient (para-like)
Electron-neutral (meta-like)
pKa (Conj. Acid)
Lower (~1.8 - 2.0, estimated)
Higher (~2.2 - 2.5, estimated)
Radical Stability
High (N-stabilized)
Moderate (Phenyl-like)
Desulfinylation Rate
Fast (Facile SO₂ extrusion)
Slow (Requires higher temp/oxidant)
Nucleophilicity
Lower (S-center is less electron-rich)
Higher (S-center is more electron-rich)
Shelf Stability
Moderate (Hygroscopic, oxidizes slowly)
High (Robust solid)
Mechanism of Action: Radical Generation
The primary application of these reagents in medicinal chemistry is the "innate C–H functionalization" (Minisci-type reaction). The mechanism involves the oxidation of the sulfinate to a sulfonyl radical, followed by SO₂ extrusion.
Pathway Visualization
The following diagram illustrates the divergent energy landscapes for the 3- and 4-isomers during radical generation.
Figure 1: Oxidative desulfinylation pathway. The 4-isomer possesses a lower activation energy for the C–S bond scission step (k_extrusion) compared to the 3-isomer.
Application Guide
A. Innate C–H Functionalization (Minisci Reaction)
When appending a pyridine ring to a heterocycle (e.g., quinine, caffeine):
Use the 4-Sulfinate when you need high reactivity or are functionalizing electron-rich heterocycles that require a highly electrophilic radical. The 4-pyridyl radical is more electrophilic.
Use the 3-Sulfinate when the target substrate is sensitive. The 3-pyridyl radical is less stabilized and more reactive in H-abstraction pathways (side reactions), so reaction conditions often require optimization (e.g., addition of TFA or Ag(I) salts).
B. Palladium-Catalyzed Cross-Coupling (Desulfinative)
Both isomers serve as alternatives to boronic acids (Suzuki coupling) via desulfinative cross-coupling (DCC).
4-Sulfinate: Excellent partner.[2] The extrusion of SO₂ after Pd-insertion is rapid.
3-Sulfinate: Good partner, but may require higher temperatures (e.g., 100°C+) to drive the desulfinylation step after transmetalation.
Experimental Protocols
Protocol 1: Radical C–H Pyridinylation (Minisci)
Objective: Alkylation of a heterocycle (e.g., caffeine) with a pyridine ring using pyridine sulfinates.
Setup: In a standard vial equipped with a stir bar, dissolve the heterocycle substrate (0.5 mmol) in DMSO (2.0 mL) and water (0.5 mL).
Acidification (Critical): Add TFA (1.0 equiv) if the substrate is basic. This protonates the heterocycle, activating it toward nucleophilic radical attack.
Reagent Addition: Add the pyridine sulfinate (1.5 mmol, 3 equiv). The mixture may become heterogeneous.
Protocol 2: Synthesis of Pyridine Sulfinates (from Sulfonyl Chlorides)
If commercial sources are unavailable, synthesize fresh to ensure regio-purity.
Reduction: Dissolve Pyridine-X-sulfonyl chloride in THF/H₂O.
Reagent: Add Na₂SO₃ (2.5 equiv) and NaHCO₃ (2.5 equiv).
Reaction: Stir at 50°C for 2 hours.
Isolation: Evaporate THF. Acidify aqueous layer to pH ~2 to precipitate the sulfinic acid (or salt out with NaCl and extract if soluble).
Stability Note: Store the 4-isomer at -20°C under argon. The 3-isomer can often be stored at 4°C.
Visual Summary of Reactivity
Figure 2: Comparative reactivity flow. The 4-isomer pathway is kinetically faster but thermodynamically less stable than the 3-isomer.
References
Innate C-H Functionalization of Heterocycles (Baran Diversinates):
Fujiwara, Y., et al. (2012).[3] Practical C–H Functionalization of Quinolines with Boronic Acids. Journal of the American Chemical Society.[3]
[Link]
(Note: Foundational work establishing sulfinates as radical precursors for heterocycle functionalization).
Pyridine Sulfinates in Cross-Coupling:
Markovic, T., et al. (2017).[4] Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.
[Link]
Mechanism of Sulfinate Oxidation:
Kaiser, D., et al. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts.[5] Chemical Reviews.
[Link]
Divergent Reactivity of Sulfinates:
Zhang, G., et al. (2021).[6][7] Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways. Chemical Science.
[Link]
Spectroscopic Data Guide: 5-Chloro-2-methoxypyridine Derivatives
The following guide details the spectroscopic characterization of 5-chloro-2-methoxypyridine , a critical intermediate in the synthesis of COX-2 inhibitors and other bioactive pyridine scaffolds. This document is structu...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the spectroscopic characterization of 5-chloro-2-methoxypyridine , a critical intermediate in the synthesis of COX-2 inhibitors and other bioactive pyridine scaffolds.
This document is structured to serve as a comparative reference , enabling you to distinguish the target compound from its common regioisomer (2-chloro-5-methoxypyridine) and starting materials using NMR, MS, and IR data.[1]
In the synthesis of chloromethoxypyridines, the primary challenge is regioisomer differentiation . Nucleophilic aromatic substitution (
) on 2,5-dichloropyridine typically yields the 2-methoxy derivative (Target), but conditions can occasionally lead to mixtures or misidentified starting materials.
Target (5-Cl-2-OMe): The methoxy group is at position 2 (adjacent to Nitrogen).
Isomer (2-Cl-5-OMe): The methoxy group is at position 5 (meta to Nitrogen).
Differentiation Strategy: The most reliable indicator is the
NMR chemical shift of the H-3 proton . In the target compound, H-3 is ortho to the electron-donating methoxy group, causing a distinct upfield shift ( ppm). In the isomer, H-3 is ortho to the electron-withdrawing chlorine, appearing downfield ( ppm).
Comparative Spectroscopic Data
A. Nuclear Magnetic Resonance (
NMR)
Solvent:
, 400 MHz. Reference: TMS ( 0.00).
Proton Position
5-Chloro-2-methoxypyridine (Target)
2-Chloro-5-methoxypyridine (Isomer)
2-Methoxypyridine (Reference)
H-3 ( to N)
6.75 ppm (d)
7.24 ppm (d)
6.72 ppm (d)
H-4 ( to N)
7.55 ppm (dd)
7.20 - 7.30 ppm (dd)
7.50 ppm (ddd)
H-5 ( to N)
Substituted (Cl)
3.85 ppm (OMe)
6.81 ppm (ddd)
H-6 ( to N)
8.15 ppm (d)
8.04 ppm (d)
8.15 ppm (ddd)
-OCH₃
3.92 ppm (s)
3.85 ppm (s)
3.92 ppm (s)
Key Diagnostic Signals:
H-3 Shielding: The doublet at ~6.75 ppm confirms the methoxy group is at position 2. If this doublet moves to ~7.24 ppm , you have the 2-chloro-5-methoxy isomer.
Coupling Constants (
):
Target:
(Ortho), (Meta).
Isomer:
, .
B. Mass Spectrometry (GC-MS / EI)
The chlorine isotope pattern is the primary validation tool for the molecular formula.
Molecular Ion (
): m/z 143.0 (calculated).
Observed Peaks:
m/z 143 (100%) : Base peak (
isotope).
m/z 145 (32%) : M+2 peak (
isotope).
Fragmentation:
m/z 113/115: Loss of formaldehyde (
) from the methoxy group (characteristic of 2-methoxypyridines).
m/z 78: Loss of
and (Pyridyne fragment).
C. Infrared Spectroscopy (FT-IR)
Method: Neat oil (ATR).
Functional Group
Wavenumber ()
Assignment
C-H (Aromatic)
3050 - 3010
Weak, sharp
C-H (Methyl)
2980, 2945
C-H stretch of
C=N (Ring)
1585, 1470
Pyridine ring breathing
C-O-C (Ether)
1240 - 1260
Aryl alkyl ether stretch (Strong)
C-Cl
1090 - 1110
Aryl chloride stretch
Experimental Protocols
Protocol A: Synthesis of 5-Chloro-2-methoxypyridine
Objective: To generate the target compound from 2,5-dichloropyridine via nucleophilic substitution.
Filtration: If the solution is cloudy (salt residue), filter through a small plug of cotton wool into the NMR tube.
Acquisition: Run standard proton sequence (16 scans, 1s relaxation delay).
Logical Identification Workflow
The following diagram illustrates the decision process for identifying the correct isomer from a crude reaction mixture.
Figure 1: Decision tree for the spectroscopic differentiation of chloromethoxypyridine regioisomers.
References
ChemicalBook. (2026). 5-Chloro-2-methoxypyridine Properties and Synthesis. Retrieved from
National Institutes of Health (PubChem). (2025). 2-Chloro-5-methoxypyridine Compound Summary. Retrieved from
Sigma-Aldrich. (2025). 5-Chloro-2-methoxypyridine Product Specification. Retrieved from
BenchChem. (2025).[3][4] Spectroscopic Scrutiny: A Comparative Guide to Confirming the Structure of 3-Chloro-5-fluoro-2-methoxypyridine. Retrieved from
University of Calgary. (2025). 1H NMR Chemical Shifts of Pyridine Derivatives. Retrieved from
Technical Comparison Guide: X-ray Crystallography of Pyridine Sulfinate Salts
The following guide details the crystallographic characterization and comparative analysis of pyridine sulfinate salts, designed for researchers in medicinal chemistry and structural biology. Executive Summary: The "2-Py...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the crystallographic characterization and comparative analysis of pyridine sulfinate salts, designed for researchers in medicinal chemistry and structural biology.
Executive Summary: The "2-Pyridyl Problem" Solved
In drug development, the incorporation of pyridine rings is ubiquitous yet synthetically challenging due to the instability of pyridine-2-boronic acids (the "2-pyridyl problem"). Pyridine sulfinates have emerged as the superior alternative. This guide compares the crystallographic features of the two dominant classes of these reagents:
Sodium Pyridine-2-sulfinates: Nucleophilic partners for Pd-catalyzed cross-couplings (Willis Reagents).
Zinc Polyfluoroalkylsulfinates: Radical precursors for C-H functionalization (Baran Diversinates™).[1]
X-ray crystallography reveals that the stability of these reagents—critical for their shelf-life and utility—is dictated by their coordination geometry in the solid state.
Comparative Analysis: Sodium vs. Zinc Sulfinates
The following analysis contrasts the structural properties that define the performance of these reagents.
Crystallographic Data Comparison
Feature
Sodium Pyridine-2-sulfinate
Zinc bis(difluoromethanesulfinate) (DFMS)
Primary Utility
Pd-Catalyzed Cross-Coupling (Suzuki alternative)
Radical C-H Functionalization (Innate immunity)
Crystal System
Monoclinic / Orthorhombic (Polymorph dependent)
Triclinic / Monoclinic
Coordination Mode
Ionic / Bridging: Na⁺ interacts electrostatically with sulfinate oxygens in a lattice network.
Covalent / Chelating: Zn²⁺ forms distinct O,O'-bidentate or bridging coordination with sulfinate ligands.
S–O Bond Length
~1.48 – 1.51 Å (Delocalized resonance)
~1.50 – 1.55 Å (Perturbed by Zn coordination)
Hygroscopicity
High (Often forms hydrates, e.g., trihydrate)
Low to Moderate (Stable in open air)
Decomposition
>280 °C (Melting/Decomposition)
Stable up to ~180–200 °C; decomposes to release radicals
Solubility
Water, Methanol
DMSO, Organic/Aqueous mixtures
Structural Insights into Stability
Sodium Salts: The stability arises from the high lattice energy of the ionic network. The negative charge is delocalized over the O-S-O moiety, preventing spontaneous desulfinylation (loss of SO₂). X-ray structures typically show Na⁺ ions surrounded by an oxygen-rich coordination sphere (CN = 6) derived from multiple sulfinate anions and water molecules.
Zinc Salts (Diversinates): The stability of reagents like DFMS (Zinc difluoromethanesulfinate) is conferred by the strong Zn–O coordination. Crystallographic data confirms that Zinc acts as a "lock," preventing the release of the difluoromethyl radical until subjected to oxidative conditions (e.g., TBHP). The Zn-O bond lengths (approx. 2.0 Å) indicate a robust complex that resists atmospheric moisture.
Experimental Protocol: Growth of Single Crystals
To replicate these structural findings, high-quality single crystals must be grown. Sulfinates can be sensitive to rapid precipitation; therefore, a slow diffusion method is recommended over solvent evaporation.
Protocol: Vapor Diffusion for Sulfinate Salts
Objective: Obtain single crystals suitable for SC-XRD (Single Crystal X-ray Diffraction).
Reagents: Pyridine sulfinate salt (20 mg), Methanol (HPLC grade), Diethyl Ether or Acetone (Antisolvent).
Dissolution: Dissolve 20 mg of the sulfinate salt in the minimum amount of Methanol (approx. 0.5 - 1.0 mL) in a small analytical vial (inner vial). Ensure the solution is clear; filter through a 0.2 µm PTFE syringe filter if necessary to remove nucleation sites (dust).
Setup: Place the open inner vial carefully inside a larger scintillation vial (outer vessel).
Antisolvent Addition: Add the antisolvent (Diethyl Ether for Na-salts; Acetone or DCM for Zn-salts) to the outer vial. The level of the antisolvent should be lower than the rim of the inner vial.
Note: Do not mix the liquids. The antisolvent will slowly vaporize and diffuse into the methanol solution, lowering solubility gradually.
Sealing: Cap the outer vial tightly. Seal with Parafilm to prevent rapid evaporation.
Incubation: Store the setup in a vibration-free environment at room temperature (20–25 °C).
Harvesting: Inspect after 24–72 hours. Crystals should appear as prisms or blocks. Harvest using a cryoloop and immerse immediately in Paratone oil for mounting.
Visualization of Structural Logic
The following diagrams illustrate the workflow for structure determination and the fundamental difference in coordination modes.
Crystallography Workflow
Caption: Workflow for determining the crystal structure of pyridine sulfinate salts, from synthesis to refinement.
Coordination Mode Comparison
Caption: Comparison of electrostatic lattice interactions in Sodium salts vs. defined chelation in Zinc salts.
References
Baran Lab (Scripps Research). "Diversinate Update: Sulfinates as Useful Tools for Drug Discovery." Baran Lab Blog.
[Link]
PubChem. "Zinc bis(difluoromethanesulfinate) Compound Summary." National Library of Medicine.
[Link]
Chemical Science (RSC). "Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions."
[Link]
Benchmarking 5-Chloro-2-methoxypyridine-4-sulfinate: A Comparative Guide for Late-Stage Functionalization
As drug discovery programs increasingly rely on complex, highly functionalized aza-heterocycles, the limitations of traditional cross-coupling building blocks have become glaringly apparent. For researchers targeting the...
Author: BenchChem Technical Support Team. Date: March 2026
As drug discovery programs increasingly rely on complex, highly functionalized aza-heterocycles, the limitations of traditional cross-coupling building blocks have become glaringly apparent. For researchers targeting the 5-chloro-2-methoxypyridine scaffold, conventional boronic acids and stannanes often fail due to rapid degradation or extreme toxicity.
This guide provides an objective, data-driven evaluation of 5-chloro-2-methoxypyridine-4-sulfinate (CAS: 2225146-72-3), benchmarking its reactivity against alternative precursors. By analyzing the mechanistic causality behind its stability and detailing self-validating protocols, this document serves as an authoritative framework for implementing heteroaryl sulfinates in both palladium-catalyzed desulfinative cross-coupling and photoredox-mediated Minisci reactions.
The 4-position of the pyridine ring is notoriously problematic for Suzuki-Miyaura coupling. When functionalized with electron-withdrawing groups (such as the 5-chloro substituent), 4-pyridylboronic acids undergo rapid, base-catalyzed protodeboronation. The vacant p-orbital of the boron atom readily accepts a hydroxide ion, forming a boronate complex that rapidly cleaves the C–B bond to generate a highly stabilized pyridyl anion.
The Sulfinate Advantage:
Heteroaryl sulfinates completely bypass this degradation pathway. Lacking a vacant p-orbital, the sulfinate moiety (
) is impervious to base-catalyzed hydrolysis. The C–S bond remains entirely stable under aqueous and basic conditions, requiring either a transition metal (e.g., Pd) or a single-electron oxidant to activate[1]. This renders 5-chloro-2-methoxypyridine-4-sulfinate a bench-stable, highly crystalline solid that can be stored indefinitely without special precautions. Furthermore, upon activation, the only stoichiometric byproduct is sulfur dioxide (), making it a greener alternative to toxic organostannanes[2].
Reactivity Benchmarking & Comparative Data
To objectively assess the utility of 5-chloro-2-methoxypyridine-4-sulfinate, we benchmarked its performance against its boronic acid and organostannane counterparts in two critical parameters: Aqueous Stability and Cross-Coupling Efficiency .
, 3.0 equiv. , 80 °C. Tracked via quantitative NMR using 1,3,5-trimethoxybenzene as an internal standard.
Coupling Precursor
Half-Life ()
Primary Degradation Pathway
Handling Requirements
4-Sulfinate (Sodium Salt)
> 48 hours
None observed
Bench-stable, open air
4-Boronic Acid
< 15 minutes
Protodeboronation
Glovebox, immediate use
4-Tributylstannane
> 48 hours
Stable, but highly toxic
Fume hood, strict PPE
Table 2: Desulfinative vs. Traditional Cross-Coupling Yields
Electrophile: 4-Bromoanisole. Standard optimized conditions applied for each respective coupling class (Suzuki for Boronic, Stille for Stannane, Desulfinative for Sulfinate).
Unlike traditional Suzuki couplings, desulfinative cross-coupling requires the extrusion of
prior to reductive elimination. The sulfinate coordinates to the Pd(II) center following oxidative addition of the aryl halide. Thermal extrusion of generates the requisite diorganopalladium species[2].
Fig 1: Catalytic cycle of Pd-catalyzed desulfinative cross-coupling.
Pathway B: Radical Generation for Minisci-Type Additions
Sulfinates are highly efficient radical precursors. Under photoredox conditions or in the presence of mild oxidants, the sulfinate undergoes single-electron transfer (SET) oxidation. The resulting sulfonyl radical rapidly extrudes
to yield a nucleophilic heteroaryl radical, which readily attacks protonated heteroarenes in Minisci-type functionalizations[3].
Fig 2: Photoredox-mediated radical generation and Minisci addition pathway.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols incorporate internal validation steps.
Objective: Couple 5-chloro-2-methoxypyridine-4-sulfinate with electron-neutral or electron-deficient aryl bromides[1].
Reaction Setup: To a flame-dried 10 mL Schlenk tube, add 5-chloro-2-methoxypyridine-4-sulfinic acid sodium salt (0.30 mmol, 1.5 equiv), aryl bromide (0.20 mmol, 1.0 equiv),
(5 mol%), (10 mol%), and (0.60 mmol, 3.0 equiv).
Internal Standard Addition: Add exactly 0.05 mmol of 1,3,5-trimethoxybenzene (solid) to the vessel. Causality: This allows for accurate quantitative NMR (qNMR) tracking of the reaction progression without requiring workup, validating the mass balance.
Degassing: Add 2.0 mL of anhydrous 1,4-dioxane. Seal the tube and perform three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the competitive oxidation of the
ligand and the homocoupling of the sulfinate.
Heating: Stir the mixture at 110 °C for 16 hours. The extrusion of
requires elevated thermal energy compared to standard Suzuki transmetalation.
Validation & Workup: Cool to room temperature. Extract a 50 µL aliquot, dilute with
, filter through a short Celite plug, and acquire a 1H-NMR spectrum. Compare the integration of the product's methoxy peak (~3.9 ppm) against the internal standard (~3.8 ppm) to determine the assay yield.
Purification: Dilute the remaining mixture with EtOAc, wash with water, dry over
Objective: Utilize the sulfinate as a radical precursor to functionalize a target heterocycle (e.g., lepidine)[3].
Reaction Setup: In a 2 dram vial equipped with a Teflon septum, combine 5-chloro-2-methoxypyridine-4-sulfinic acid (0.50 mmol, 2.5 equiv), lepidine (0.20 mmol, 1.0 equiv),
(2 mol%), and ammonium persulfate (, 0.40 mmol, 2.0 equiv).
Solvent & Acidification: Add 2.0 mL of a 1:1 mixture of
and . Add trifluoroacetic acid (TFA, 0.40 mmol, 2.0 equiv). Causality: TFA protonates the lepidine nitrogen, lowering the LUMO of the heterocycle and dramatically increasing its electrophilicity toward the incoming nucleophilic heteroaryl radical.
Degassing: Sparge the solution with argon for 10 minutes.
Irradiation: Irradiate the vial with 450 nm blue LEDs at room temperature for 12 hours. A fan should be used to maintain ambient temperature, as excessive heat can lead to non-selective background radical reactions.
Workup: Quench the reaction with saturated aqueous
to neutralize the TFA. Extract with dichloromethane ( mL), concentrate, and purify via reverse-phase HPLC.
Standard Operating Procedure: Handling and Disposal of 5-Chloro-2-methoxypyridine-4-sulfinic Acid As a critical building block in pharmaceutical research—often utilized in Suzuki-Miyaura cross-coupling and the preparatio...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure: Handling and Disposal of 5-Chloro-2-methoxypyridine-4-sulfinic Acid
As a critical building block in pharmaceutical research—often utilized in Suzuki-Miyaura cross-coupling and the preparation of complex biaryls—5-chloro-2-methoxypyridine-4-sulfinic acid (CAS: 2225146-72-3) requires strict operational controls. Because it is both a sulfinic acid and a halogenated pyridine derivative, improper handling can lead to rapid chemical degradation, while improper disposal poses severe environmental and facility risks.
This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step protocol for the safe lifecycle management of this compound.
The Oxidation Risk (Sulfinic Acid Moiety): Sulfinic acids (R-SO₂H) exist in an intermediate oxidation state between thiols and sulfonic acids. They are thermodynamically unstable and highly nucleophilic. In the presence of atmospheric oxygen, trace peroxides, or moisture, the sulfinic acid moiety readily auto-oxidizes to a sulfonic acid (R-SO₃H) or undergoes disproportionation[5][6]. This dictates the strict need for sub-zero storage (-10°C) and inert atmospheric handling.
The Dioxin Risk (Chlorinated Pyridine Moiety): The presence of the chlorine atom on the pyridine ring categorizes this compound strictly as a Halogenated Organic . If this compound is inadvertently mixed with non-halogenated waste and incinerated at standard temperatures, incomplete combustion occurs. This leads to the synthesis of polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)—highly toxic environmental pollutants[3]. Proper destruction requires specialized high-temperature rotary kiln incinerators equipped with caustic scrubbers to neutralize the resulting hydrogen chloride (HCl) gas[4].
Section 2: Waste Segregation Workflow
The following decision tree dictates the immediate segregation of waste streams generated during experiments involving 5-chloro-2-methoxypyridine-4-sulfinic acid.
Caption: Workflow for segregating 5-chloro-2-methoxypyridine-4-sulfinic acid waste streams.
Section 3: Step-by-Step Disposal Methodologies
Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the verification criteria of the current step are met.
Protocol A: Liquid Waste Disposal (Post-Reaction)
Objective: Safely sequester halogenated solvent waste without risking container pressurization.
Stream Identification: Identify the primary solvent used in your reaction. Regardless of whether the bulk solvent is non-halogenated (e.g., methanol, DMSO), the presence of the 5-chloro-pyridine derivative mandates that the entire mixture be classified and disposed of as "Halogenated Organic Waste"[3][7].
Chemical Incompatibility Check: Verify that the waste stream does not contain strong oxidizers (e.g., nitric acid, peroxides). Mixing sulfinic acids with oxidizers can trigger rapid, exothermic oxidation to sulfonic acids, potentially causing a thermal runaway[2][5].
Transfer: In a certified fume hood, use a chemically compatible funnel (e.g., PTFE) to slowly transfer the liquid waste into a designated High-Density Polyethylene (HDPE) carboy labeled "Halogenated Organic Waste"[7].
Headspace Validation: Visually confirm that the waste carboy retains at least 20% empty headspace. This buffer prevents hydrostatic rupture if ambient temperatures fluctuate and liquids expand[7].
Venting (Critical Step): Apply a vented cap to the carboy. Because sulfinic acids can slowly decompose and generate gases, a tightly sealed cap poses a severe over-pressurization and explosion hazard[2].
Documentation: Record the estimated mass of 5-chloro-2-methoxypyridine-4-sulfinic acid on the hazardous waste manifest to ensure EHS has an accurate halogen count for incineration profiling[3].
Protocol B: Solid Waste and Consumables Disposal
Objective: Contain contaminated materials for high-temperature rotary kiln incineration.
Solid Reagent Waste: Place any expired, oxidized, or degraded solid 5-chloro-2-methoxypyridine-4-sulfinic acid into a sealable, clear plastic container. Label it explicitly as "Solid Halogenated Organic Waste"[2][3].
Contaminated Consumables: Dispose of weighing boats, pipette tips, and nitrile gloves that came into contact with the chemical into a double-lined hazardous waste bag kept inside a rigid, labeled secondary container[2].
Sharps Isolation: If glass Pasteur pipettes or syringe needles were used to transfer solutions of the chemical, place them directly into a puncture-proof chemical sharps container. Do not use red biohazard bags for chemical sharps, as hazardous waste contractors cannot legally accept biohazard-labeled waste under chemical manifests[2].
Section 4: Spill Response & Deactivation
In the event of an accidental spill of the solid powder or a concentrated solution:
Evacuate and Ventilate: Ensure the fume hood sash is lowered, or if the spill is on a benchtop, ensure room ventilation is maximized. Pyridine derivatives can be severe respiratory irritants.
Containment: For liquid spills, surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand). Do not use combustible materials like paper towels for large spills.
Collection: Using a non-sparking plastic scoop, collect the absorbed material or spilled powder and place it into a wide-mouth HDPE container.
Classification: Label the cleanup container as "Halogenated Organic Spill Debris" and submit it for high-temperature incineration[3][4].
Handling 5-chloro-2-methoxypyridine-4-sulfinic acid requires a dual-layered safety strategy: protecting the operator from chemical irritation and protecting the compound from oxidative degradation. As a sulfinic acid (
), this compound is prone to auto-oxidation to the corresponding sulfonic acid and potential disproportionation (releasing ) if mishandled.
Critical Hazard Profile:
Physiological: Causes serious eye irritation (Category 2A), skin irritation (Category 2), and respiratory tract irritation (STOT SE 3).[1]
Chemical: Air and moisture sensitive. Potential for evolution of sulfur dioxide (
) under acidic/thermal stress.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in a research setting.
Protection Zone
Standard Requirement
Technical Justification
Hand Protection
Double Nitrile Gloves (min 0.11 mm thickness)
Pyridine derivatives can permeate latex. Nitrile offers superior chemical resistance. Double gloving provides a "sacrificial layer" against contamination.
Eye Protection
Chemical Splash Goggles (ANSI Z87.1+)
Safety glasses are insufficient due to the fine, powdery nature of sulfinic acids. Goggles seal the eyes against airborne dust and accidental splashes.
Respiratory
Fume Hood (Face Velocity: 80–100 fpm)
Primary control. If weighing outside a hood is unavoidable, use a N95/P2 particulate respirator to prevent inhalation of irritant dust.
Body Defense
Lab Coat (Cotton/Poly blend) + Closed-toe Shoes
Standard barrier against particulate accumulation on skin.
Operational Workflow: From Storage to Reaction
This protocol is designed to maintain the "Inert Chain of Custody"—keeping the compound under nitrogen/argon to preserve its titer while protecting the user.
Phase 1: Storage & Retrieval
Condition: Store at 2–8°C under an inert atmosphere (Nitrogen or Argon).
Stability Warning: Sulfinic acids are metastable. If the solid has turned from white/off-white to a sticky yellow/brown solid, significant oxidation or disproportionation has occurred. Do not use.
Action: Allow the container to warm to room temperature before opening to prevent water condensation, which accelerates degradation.
Static Control: Use an antistatic gun or ionizer if the powder is flighty.
Technique:
Place the receiving flask (with a stir bar) on the balance inside the hood.
Transfer the solid using a clean spatula.
Immediately cap the source container and purge the headspace with nitrogen before returning to storage.
Phase 3: Reaction Setup
Solvent Choice: Degas all solvents (sparging with
for 15 mins) prior to addition. Dissolved oxygen rapidly converts the active sulfinic acid to the inert sulfonic acid.
Addition: Add the sulfinic acid to the reaction vessel last (if solid) or as a solution under positive inert pressure.
Emergency Response Protocols
Scenario A: Eye Contact (Critical)
Sulfinic acids are acidic and irritating.
Immediate Action: Flush eyes with tepid water at an eyewash station for 15 minutes .
Technique: Hold eyelids open to ensure irrigation behind the eyeball.
Follow-up: Seek medical evaluation.
Scenario B: Spill Cleanup
Isolate: Evacuate the immediate area if a large amount of dust is airborne.
Neutralize: Cover the spill with sodium bicarbonate (baking soda) or a spill pillow to neutralize acidity.
Collect: Sweep up carefully (avoid raising dust) or use a HEPA-filter vacuum.
Clean: Wipe the surface with water followed by a soap solution.[3]
Disposal Strategy
Do not dispose of pyridine sulfinic acids down the drain. They are toxic to aquatic life and can damage plumbing via acidity.
Solid Waste: Package in a sealed container labeled "Solid Hazardous Waste: Pyridine Derivative/Organic Acid."
Liquid Waste: Collect in the "Organic Acid" or "Halogenated Organic" waste stream, depending on the solvents used.
Destruction (Lab Scale): For small residual amounts (<1g), treat with dilute aqueous bleach (sodium hypochlorite) in a fume hood to oxidize the sulfinic acid fully to the sulfonate/sulfate before disposal (consult local EHS regulations first).
Visual Safety Logic
The following diagram illustrates the decision-making process for handling this compound safely.
Figure 1: Operational safety decision tree for handling pyridine sulfinic acids.
References
Fisher Scientific. (2025). Safety Data Sheet: Pyridine-3-sulfonic acid. Retrieved from
Sigma-Aldrich. (2025). Safety Data Sheet: (5-Chloro-2-methoxypyridin-4-yl)boronic acid. Retrieved from
BenchChem. (2025).[2] Pyridine-2-Sulfonate: An In-depth Technical Guide on Stability and Degradation Pathways. Retrieved from
National Institutes of Health (NIH). (2025). PubChem Compound Summary: 5-Chloro-2-methoxyaniline (Related Structure). Retrieved from
American Chemical Society (ACS). (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. Journal of Organic Chemistry. Retrieved from